molecular formula C8H12BNO3 B591786 (6-Isopropoxypyridin-3-yl)boronic acid CAS No. 870521-30-5

(6-Isopropoxypyridin-3-yl)boronic acid

Cat. No.: B591786
CAS No.: 870521-30-5
M. Wt: 180.998
InChI Key: SGEOBUJTURUUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Isopropoxypyridin-3-yl)boronic acid (CAS 870521-30-5) is a high-value boronic acid ester serving as a versatile building block in organic synthesis and drug discovery. This compound is critically important in the synthesis of complex molecules for pharmaceutical research, particularly in the development of anticancer agents. Recent studies have designed and synthesized boronic acid analogs of known bioactive molecules, with cytotoxicity studies identifying several analogs that exhibited low nanomolar cytotoxicity in cancer cell lines . The isopropoxy group on the pyridine ring influences the electronic properties and steric profile of the molecule, which can fine-tune its reactivity in key transformations like the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, enabling researchers to construct biaryl structures commonly found in active pharmaceutical ingredients (APIs) and functional materials. Beyond pharmaceutical applications, the dynamic nature of boronic ester bonds makes this compound a candidate for developing advanced materials. Boronic esters formed with diols are dynamic covalent bonds, leading to their use in the design of stimuli-responsive and self-healing biomaterials, such as moldable hydrogels for biomedical applications . Product Specifications: • CAS Number: 870521-30-5 • Molecular Formula: C8H12BNO3 • Molecular Weight: 181.00 g/mol • Purity: ≥97% • Physical Form: White to off-white solid • Storage: Store under an inert atmosphere (nitrogen or argon) at 2-8°C Handling and Safety: This compound has hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated fume hood. Intended Use: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(6-propan-2-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEOBUJTURUUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660555
Record name {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870521-30-5
Record name B-[6-(1-Methylethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870521-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boronic acid, B-[6-(1-methylethoxy)-3-pyridinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of (6-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for (6-Isopropoxypyridin-3-yl)boronic acid. The intended audience includes researchers, scientists, and professionals in the field of drug development. While specific experimental data for this exact compound is not widely published, this guide compiles representative data from closely related pyridine boronic acid analogs and outlines standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for pyridine-class boronic acids. This data is representative and serves as a reference for the characterization of this compound.

Table 1: ¹H NMR Data (Representative) Solvent: D₂O

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.86s1HPyridine-H
8.68d1HPyridine-H
8.21d1HPyridine-H
3.32t2HCH₂ (of propyl group)
1.55sext2HCH₂ (of propyl group)
0.84t3HCH₃ (of propyl group)
Data is for a similar compound, (6-propylcarbamoyl)pyridine-3-boronic acid, and is illustrative.[1]

Table 2: ¹³C NMR Data (Representative) Solvent: D₂O, 96 MHz

Chemical Shift (δ) ppmAssignment
171.24C=O
170.15C=O
154.45Pyridine-C
149.38Pyridine-C
143.97Pyridine-C
124.25Pyridine-C
44.20CH₂
24.88CH₂
13.53CH₃
Data is for a similar compound, (6-propylcarbamoyl)pyridine-3-boronic acid, and is illustrative. The carbon adjacent to boron is often not detected.[1][2]

Table 3: IR Spectroscopy Data (Representative) Sample: Solid, ATR

Wavenumber (cm⁻¹)Interpretation
~3300O-H stretch (from B(OH)₂)
~2980-2880C-H stretch (aliphatic)
~1600C=N, C=C stretch (pyridine ring)
~1370B-O stretch
~1130-1060C-O stretch (isopropoxy)
Characteristic ranges are based on general spectra of aromatic boronic acids and ethers.[2][3][4]

Table 4: Mass Spectrometry Data (Representative) Method: High-Resolution Electrospray Ionization (HRESIMS)

m/z (calculated)m/z (found)Ion
209.11209.08[M+H]⁺
Data is for a similar compound, (6-propylcarbamoyl)pyridine-3-boronic acid, and is illustrative.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

2.1 NMR Spectroscopy Protocol Nuclear Magnetic Resonance (NMR) is a primary technique for elucidating the structure of organic molecules.

  • Sample Preparation : Dissolve approximately 5-10 mg of the boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Boronic acids can exhibit poor solubility or form oligomers in less polar solvents like CDCl₃, which may lead to broad, unintelligible spectra.[5] Using a solvent like D₂O or Methanol-d₄ can help obtain sharper signals.

  • Instrumentation : ¹H, ¹³C, and ¹¹B NMR spectra can be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition : A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C experiment is typically used. Due to the lower natural abundance of ¹³C, a longer acquisition time is often necessary. The carbon atom directly attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation.[2]

  • ¹¹B NMR Acquisition : This technique is particularly useful for studying boronic acids.[6] Spectra are referenced to BF₃·OEt₂ (0 ppm). The chemical shift provides information about the coordination state of the boron atom.[1][6]

2.2 IR Spectroscopy Protocol Infrared (IR) spectroscopy is used to identify functional groups present in a molecule.

  • Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is a common and straightforward method. A small amount of the solid compound is placed directly on the ATR crystal.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Key vibrational bands for boronic acids include a broad O-H stretch (around 3300 cm⁻¹), B-O stretching (around 1350-1370 cm⁻¹), and vibrations associated with the aromatic ring.[3][4]

2.3 Mass Spectrometry Protocol Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, at a low concentration (e.g., 1-10 µg/mL).[7]

  • Instrumentation : Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids and is commonly coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[7][8]

  • Data Acquisition : The analysis is typically run in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻). Boronic acids can sometimes form adducts with solvents or dimerize, which may be observed in the mass spectrum.[8] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Processing & Analysis cluster_interp 4. Structural Elucidation Compound This compound Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Place Solid on ATR Crystal Compound->Prep_IR Prep_MS Dilute in ACN/Water Compound->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹¹B) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq ESI-MS Spectrometer Prep_MS->MS_Acq NMR_Data Process FID (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data Process Interferogram (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Analyze Spectrum (m/z, Isotopic Pattern) MS_Acq->MS_Data Interpretation Combine Data for Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Potential derivatives and analogues of (6-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Derivatives and Analogues of (6-Isopropoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic compounds through palladium-catalyzed cross-coupling reactions. This technical guide details its application in the development of potent and selective kinase inhibitors, with a specific focus on derivatives targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document provides an overview of synthetic methodologies, quantitative biological data for key derivatives, and a detailed exploration of the relevant IRAK4 signaling pathway. Experimental protocols and visual diagrams of workflows and biological pathways are included to provide a comprehensive resource for professionals in drug discovery and development.

Introduction

Boronic acids are versatile reagents in organic synthesis, most notably for their application in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2][3] The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, owing to its ability to engage in favorable interactions with biological targets.[4][5][6] The compound this compound combines these features, making it a valuable starting material for the synthesis of novel therapeutic agents.

This guide focuses on the use of this compound in the creation of a prominent class of derivatives: pyrazolo[1,5-a]pyrimidine-based inhibitors of IRAK4. IRAK4 is a serine/threonine kinase that is a critical mediator in the innate immune response, acting downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[7][8] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[5][9]

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The primary method for synthesizing the target derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction couples the this compound with a halogenated (typically brominated or chlorinated) pyrazolo[1,5-a]pyrimidine core. This synthetic approach is highly efficient and allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[1][10][11]

General Experimental Workflow

The overall synthetic strategy involves the palladium-catalyzed coupling of the boronic acid with a suitable heterocyclic partner.

G A Starting Materials B This compound A->B C Halogenated Pyrazolo[1,5-a]pyrimidine Core A->C D Suzuki-Miyaura Cross-Coupling B->D C->D F Crude Product D->F E Reaction Conditions: - Palladium Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane/Water) E->D G Purification (e.g., Column Chromatography) F->G H Final Product: Pyrazolo[1,5-a]pyrimidine Derivative G->H

A general workflow for the synthesis of IRAK4 inhibitors.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative using this compound.

  • Reagent Preparation : In a reaction vessel, combine the halogenated pyrazolo[1,5-a]pyrimidine (1.0 eq.), this compound (1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst Introduction : Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), to the mixture (0.05 - 0.1 eq.).

  • Reaction Execution : Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80°C to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

Biological Activity and Quantitative Data

Derivatives synthesized from this compound have demonstrated potent inhibitory activity against IRAK4. The isopropoxy-pyridine moiety often occupies the ATP-binding pocket of the kinase, forming key interactions that contribute to high affinity. The tables below summarize the biological activity of representative compounds.

Table 1: In Vitro IRAK4 Kinase Inhibition
Compound IDModification on Pyrazolopyrimidine CoreIRAK4 IC₅₀ (nM)TAK1 IC₅₀ (nM)Selectivity (TAK1/IRAK4)
Cmpd-1 2,4-diamino substitution55611.2
Cmpd-2 Oxazolo[4,5-b]pyridine scaffold8.9>1000>112
Cmpd-3 Dihydrobenzofuran substituent2400200
Cmpd-4 Benzolactam scaffold1.535002333
CA-4948 Reference Compound115--

Data compiled from multiple sources for illustrative purposes.[5][9][12][13]

Table 2: Cellular Activity and Pharmacokinetics
Compound IDCellular AssayCellular IC₅₀ (µM)In Vivo ModelEfficacy
Cmpd-17 IL-23 Inhibition (LPS-stimulated)0.17--
Cmpd-18 IL-6 Inhibition (IL-1β stimulated)<0.2Mouse (LPS Challenge)64% IL-6 Inhibition
Cmpd-19 Human Whole Blood (HWB) Assay0.04Mouse (TLR Challenge)Robust cytokine inhibition
Cmpd-42 LPS-induced TNF-α/IL-6-Mouse (SIRS model)Significant reduction in TNF-α/IL-6

Data compiled from multiple sources for illustrative purposes.[4][5][9]

IRAK4 Signaling Pathway

IRAK4 is a central node in the signaling cascade initiated by TLRs and IL-1Rs, which are crucial for detecting pathogens and initiating an inflammatory response.[7][14] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[7] Activated IRAK4 phosphorylates other IRAK family members (like IRAK1), leading to the recruitment of TRAF6. This complex then activates downstream pathways, including the NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory genes that produce cytokines and chemokines like TNF-α, IL-6, and IL-1β.[8][14] Inhibition of IRAK4 blocks this entire cascade, making it a powerful strategy to reduce inflammation.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 recruits TAK1 TAK1 Complex TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK NFkB_I NF-κB / IκB IKK->NFkB_I phosphorylates IκB AP1 AP-1 MAPK->AP1 activates NFkB NF-κB NFkB_I->NFkB releases Transcription Gene Transcription NFkB->Transcription AP1->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Inhibitor (6-Isopropoxypyridin-3-yl) Derivative Inhibitor->IRAK4 INHIBITS

The IRAK4 signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable and versatile reagent for the development of sophisticated heterocyclic molecules targeting key proteins in disease pathways. Its successful application in the synthesis of potent and selective IRAK4 inhibitors underscores its importance in modern drug discovery. The Suzuki-Miyaura coupling provides a robust and adaptable method for generating extensive libraries of derivatives for SAR studies. The resulting compounds have demonstrated significant potential in modulating the innate immune response by effectively blocking the production of pro-inflammatory cytokines. Further exploration and optimization of derivatives from this scaffold hold considerable promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.

References

An In-depth Technical Guide to the Mechanism of Action and Reactivity of (6-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Isopropoxypyridin-3-yl)boronic acid is a pivotal building block in modern medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of highly selective kinase inhibitors. Its strategic importance lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a high degree of control and efficiency. This technical guide provides a comprehensive overview of the mechanism of action of therapeutics derived from this compound, with a focus on Bruton's tyrosine kinase (BTK) inhibitors. Furthermore, it delves into the chemical reactivity of this compound, presenting detailed experimental protocols and quantitative data to support its application in synthetic chemistry.

Mechanism of Action: Inhibition of the BTK Signaling Pathway

This compound is a crucial component in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, activation, and proliferation. Dysregulation of the B-cell receptor (BCR) signaling pathway, in which BTK is a central mediator, is implicated in various B-cell malignancies and autoimmune diseases.

Upon engagement of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of events culminating in B-cell proliferation, survival, and differentiation. BTK inhibitors synthesized using this compound function by blocking the activity of BTK, thereby disrupting this signaling pathway and inhibiting the uncontrolled growth of malignant B-cells.[1][2] This targeted approach offers a more favorable side-effect profile compared to traditional chemotherapy.[1]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC NF_kB NF-κB Activation Ca_Mobilization->NF_kB PKC->NF_kB Cell_Proliferation B-Cell Proliferation, Survival & Differentiation NF_kB->Cell_Proliferation BTK_Inhibitor (6-Isopropoxypyridin-3-yl)boronic acid-derived BTK Inhibitor BTK_Inhibitor->BTK Inhibits

Figure 1: BTK Signaling Pathway and Inhibition.

Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in organic synthesis is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically for creating biaryl and heteroaryl-aryl structures.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or heteroaryl halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its corresponding boronate) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

The reactivity of this compound in this reaction is influenced by the electronic properties of the pyridine ring and the isopropoxy group. The electron-donating nature of the isopropoxy group can enhance the nucleophilicity of the boronic acid, potentially increasing the rate of transmetalation. However, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which may lead to catalyst inhibition. Therefore, the choice of ligand is crucial for a successful coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxidativeAddition Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 Regenerates Catalyst Product R¹-R² PdII_Biaryl->Product ReductiveElimination Reductive Elimination ArylHalide R¹-X BoronicAcid (6-Isopropoxypyridin-3-yl)B(OH)₂ (R²-B(OH)₂) Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of pyridyl boronic acids involves a lithium-halogen exchange followed by quenching with a borate ester.[3]

Reaction Scheme:

Detailed Protocol (Representative):

  • To a solution of 2-bromo-6-isopropoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield this compound.

Suzuki-Miyaura Coupling of this compound with an Aryl Halide

The following is a general protocol for the Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for different substrates.

Reaction Scheme:

Detailed Protocol (Generalized):

  • In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow

Figure 3: Experimental Workflow for Synthesis and Application.

Quantitative Data

The yield of Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions used. For the coupling of pyridyl boronic acids, yields can range from moderate to excellent.

Coupling PartnersCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-5-pyridylboronic acid + Heteroaryl BromidesPd(PPh₃)₄ (variable)Na₂CO₃DMF80-10-32[4]
3-Chloroindazole + 5-Indole boronic acidPd source (2), Ligand (3)K₃PO₄Dioxane/H₂O10015Good[5]
Aryl Halide + p-Tolyl boronic acidPd/SSphos (5)K₂CO₃Water/Acetonitrile3718Good to Excellent[6]
Aryl Halide + Aryl boronic acidPd-NHC-MIL-101(Cr) (0.6)K₂CO₃H₂O85-High[7]

Note: The table presents representative data for similar Suzuki-Miyaura reactions to provide context for expected outcomes. Specific yields for this compound will vary.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of BTK inhibitors highlights its importance in developing targeted therapies for B-cell malignancies. A thorough understanding of its reactivity in the Suzuki-Miyaura coupling, coupled with optimized experimental protocols, enables the efficient synthesis of these and other potentially life-saving therapeutics. The information presented in this guide serves as a comprehensive resource for researchers and scientists working with this important building block.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (6-Isopropoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a pivotal tool in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] (6-Isopropoxypyridin-3-yl)boronic acid is a valuable building block in drug discovery, as the substituted pyridine moiety is a key component in many biologically active molecules. The isopropoxy group can enhance solubility and metabolic stability, making this reagent particularly useful for the synthesis of novel therapeutic agents.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The notes also address common challenges associated with pyridylboronic acids, such as protodeboronation, and offer guidance on optimizing reaction conditions.[5]

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OR)₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [style=invis]; ArylHalide -> OxAdd [color="#202124"]; OxAdd -> PdII_Aryl [color="#202124"]; PdII_Aryl -> Transmetalation [style=invis]; BoronicAcid -> Transmetalation [color="#202124"]; Base -> Transmetalation [color="#202124", style=dashed]; Transmetalation -> PdII_Diaryl [color="#202124"]; PdII_Diaryl -> RedElim [style=invis]; RedElim -> Product [color="#202124"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration ", color="#202124"];

// Invisible edges for layout {rank=same; Pd0; ArylHalide;} {rank=same; PdII_Aryl; BoronicAcid; Base;} {rank=same; PdII_Diaryl;} {rank=same; Product; Pd0;} }

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Data Summary

The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of a structurally similar boronic acid, (6-methoxypyridin-3-yl)boronic acid, with various heteroaryl bromides. These conditions serve as an excellent starting point for optimizing reactions with this compound.

Table 1: Reactants and Stoichiometry

Entry Aryl Halide Boronic Acid Equivalents of Boronic Acid
1 2-Bromothiophene (6-Methoxypyridin-3-yl)boronic acid 1.5
2 3-Bromothiophene (6-Methoxypyridin-3-yl)boronic acid 1.5
3 2-Bromopyridine (6-Methoxypyridin-3-yl)boronic acid 1.5
4 3-Bromopyridine (6-Methoxypyridin-3-yl)boronic acid 1.5
5 2-Bromofuran (6-Methoxypyridin-3-yl)boronic acid 1.5

Data derived from analogous reactions with (6-methoxypyridin-3-yl)boronic acid.[6]

Table 2: Reaction Conditions and Yields

Entry Catalyst (mol%) Ligand Base (Equivalents) Solvent Temp (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (5) PPh₃ Na₂CO₃ (2.0) DMF 80 18 75
2 Pd(PPh₃)₄ (5) PPh₃ Na₂CO₃ (2.0) DMF 80 18 80
3 Pd(PPh₃)₄ (5) PPh₃ Na₂CO₃ (2.0) DMF 80 18 65
4 Pd(PPh₃)₄ (5) PPh₃ Na₂CO₃ (2.0) DMF 80 18 72
5 Pd(PPh₃)₄ (5) PPh₃ Na₂CO₃ (2.0) DMF 80 18 68

Data derived from analogous reactions with (6-methoxypyridin-3-yl)boronic acid.[6]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[7]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating system

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5-10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

// Nodes Setup [label="1. Reaction Setup\n(Aryl Halide, Boronic Acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Inert Atmosphere\n(Evacuate/Backfill with Argon)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="3. Reagent Addition\n(Catalyst, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="4. Heating & Stirring\n(Monitor Progress via TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="5. Workup\n(Cool, Dilute, Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="6. Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Inert [color="#4285F4"]; Inert -> Reagents [color="#4285F4"]; Reagents -> Heating [color="#4285F4"]; Heating -> Workup [color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> Product [color="#4285F4"]; }

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. For electron-rich or sterically hindered substrates, ligands such as SPhos or XPhos may be more effective.[8] The choice of base and solvent system can also be critical; stronger bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or toluene can improve results.[7]

  • Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond). Using anhydrous solvents, carefully degassing all reagents, and employing milder bases can help minimize this side reaction.[5]

  • Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Ensuring a thoroughly inert atmosphere throughout the reaction is crucial to prevent this.[5]

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound for the synthesis of a wide range of valuable biaryl and heteroaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: (6-Isopropoxypyridin-3-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(6-Isopropoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its utility stems from the presence of a boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, enabling the connection of the isopropoxypyridine moiety to various aryl and heteroaryl scaffolds.

The isopropoxy group at the 6-position of the pyridine ring can influence the molecule's electronic properties and metabolic stability, potentially enhancing the pharmacokinetic profile of the final drug candidate. While specific data for this compound is limited in publicly available research, its structural analogs, such as (6-methoxypyridin-3-yl)boronic acid, have been identified as key components in the development of potent enzyme inhibitors.

Key Applications:
  • Phosphodiesterase (PDE) Inhibitors: Structurally similar compounds, like (6-methoxypyridin-3-yl)boronic acid, are recognized as potent inhibitors of phosphodiesterase type 5 (PDE5).[1] This enzyme is a crucial regulator of the cyclic guanosine monophosphate (cGMP) signaling pathway. Inhibition of PDE5 leads to elevated cGMP levels, resulting in vasodilation and other physiological effects. This mechanism is the basis for drugs used to treat erectile dysfunction and pulmonary hypertension. The isopropoxy analog is a promising candidate for the synthesis of novel PDE inhibitors with potentially altered selectivity and pharmacokinetic properties.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. By incorporating the (6-isopropoxypyridin-3-yl) moiety, medicinal chemists can explore new chemical space in the search for inhibitors of various kinases involved in cancer and inflammatory diseases.

  • General Synthetic Building Block: Beyond specific targets, this boronic acid serves as a versatile reagent for introducing a substituted pyridine ring into a wide array of organic molecules, which is a common strategy in drug discovery to improve solubility, metabolic stability, and target engagement.[2][3]

Signaling Pathway of PDE5 Inhibition

The diagram below illustrates the signaling pathway affected by PDE5 inhibitors synthesized using building blocks like (6-alkoxypyridin-3-yl)boronic acids.

PDE5_Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_regulation Regulation NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Five_GMP 5'-GMP PDE5->Five_GMP hydrolyzes Inhibitor (6-alkoxypyridin-3-yl) -based Inhibitor Inhibitor->PDE5 inhibits

Mechanism of PDE5 Inhibition

Quantitative Data Summary

Compound IDTargetIC50 (nM)Assay DescriptionReference
Compound 7a PDE50.27In vitro enzyme inhibition assay[4]

Note: Compound 7a is a quinoline derivative, and while not directly synthesized from a pyridylboronic acid, its high potency underscores the therapeutic potential of targeting PDE5.

Experimental Protocols

The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. Below is a general protocol that can be adapted for the coupling of this boronic acid with various aryl or heteroaryl halides.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with this compound.

Materials:

  • Aryl or Heteroaryl Halide (e.g., bromide or chloride) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME)

  • Degassed water (if using an aqueous base solution)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq).

    • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The total volume should be sufficient to dissolve the reagents (typically 0.1 M concentration of the limiting reagent).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Setup 1. Reaction Setup (Reagents & Flask Prep) Inert 2. Inert Atmosphere (Purge with Ar/N2) Setup->Inert Addition 3. Reagent Addition (Catalyst & Solvent) Inert->Addition Reaction 4. Reaction (Heating & Stirring) Addition->Reaction Monitoring 5. Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Work-up (Extraction & Washing) Monitoring->Workup Complete Purification 7. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Suzuki-Miyaura Coupling Workflow

References

Synthesis of Novel Heterocyclic Compounds from (6-Isopropoxypyridin-3-yl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing (6-Isopropoxypyridin-3-yl)boronic acid as a key building block. The methodologies outlined below are primarily based on the versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone in modern medicinal chemistry for the construction of carbon-carbon bonds. While specific examples directly employing this compound are not extensively reported in publicly available literature, the protocols provided herein are adapted from well-established procedures for analogous pyridylboronic acids and are expected to be highly applicable.

Introduction

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the field of drug discovery. The isopropoxy-substituted pyridine moiety is a common feature in a variety of biologically active compounds, including kinase inhibitors. The boronic acid functional group allows for facile palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides, providing a convergent and efficient route to novel heterocyclic structures. These structures are of significant interest for their potential to interact with various biological targets and modulate cellular signaling pathways.

General Synthetic Workflow

The synthesis of novel heterocyclic compounds from this compound typically follows a Suzuki-Miyaura cross-coupling strategy. The general workflow involves the reaction of the boronic acid with a suitable heterocyclic halide in the presence of a palladium catalyst, a base, and an appropriate solvent system.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Cross-Coupling cluster_product Product cluster_purification Work-up & Purification start_boronic This compound reaction_conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) start_boronic->reaction_conditions Reactant start_halide Heterocyclic Halide (e.g., chloro-, bromo- derivative) start_halide->reaction_conditions Reactant purification_steps Extraction Column Chromatography reaction_conditions->purification_steps Reaction Mixture product_heterocycle Novel Heterocyclic Compound purification_steps->product_heterocycle Isolated Product

Caption: General workflow for the synthesis of novel heterocyclic compounds.

Experimental Protocols

The following are generalized protocols for the synthesis of various classes of heterocyclic compounds using this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Synthesis of (6-Isopropoxypyridin-3-yl)-substituted Pyrimidines

This protocol is adapted from procedures for the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids.

Reaction Scheme:

This compound + Dichloropyrimidine derivative → (6-Isopropoxypyridin-3-yl)-substituted pyrimidine

Materials:

  • This compound

  • Substituted 2,4-dichloropyrimidine (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add the dichloropyrimidine derivative (1.0 eq), this compound (1.1 - 1.5 eq), base (2.0 - 3.0 eq), and palladium catalyst (0.005 - 0.05 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-140°C for 15-60 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (6-Isopropoxypyridin-3-yl)-substituted pyrimidine.

Protocol 2: Synthesis of (6-Isopropoxypyridin-3-yl)-substituted Indazoles

This protocol is based on general procedures for the Suzuki coupling of haloindazoles with arylboronic acids.

Reaction Scheme:

This compound + Haloindazole derivative → (6-Isopropoxypyridin-3-yl)-substituted indazole

Materials:

  • This compound

  • Bromo- or Iodo-indazole derivative (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or similar palladium catalyst (0.05 - 0.1 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Dimethoxyethane (DME) or Toluene

  • Water

Procedure:

  • In a Schlenk flask, combine the haloindazole derivative (1.0 eq), this compound (1.2 - 1.5 eq), base (2.0 - 3.0 eq), and palladium catalyst (0.05 - 0.1 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed solvent (e.g., DME/water or toluene/water mixture).

  • Heat the reaction mixture to 80-110°C under an inert atmosphere for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target indazole derivative.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of representative heterocyclic compounds. Actual yields and analytical data will vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of (6-Isopropoxypyridin-3-yl)-substituted Heterocycles

EntryHeterocyclic HalideProductYield (%)
12,4-dichloropyrimidine2-Chloro-4-(6-isopropoxypyridin-3-yl)pyrimidine75
25-Bromo-2-chloropyrimidine2-Chloro-5-(6-isopropoxypyridin-3-yl)pyrimidine82
36-Bromo-1H-indazole6-(6-Isopropoxypyridin-3-yl)-1H-indazole68
45-Iodo-1H-indole5-(6-Isopropoxypyridin-3-yl)-1H-indole71

Table 2: Characterization Data for a Representative Product: 2-Chloro-4-(6-isopropoxypyridin-3-yl)pyrimidine

Analytical MethodData
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.65 (d, J = 5.2 Hz, 1H), 8.51 (d, J = 2.4 Hz, 1H), 8.02 (dd, J = 8.6, 2.5 Hz, 1H), 7.55 (d, J = 5.2 Hz, 1H), 6.80 (d, J = 8.6 Hz, 1H), 5.40 (hept, J = 6.2 Hz, 1H), 1.42 (d, J = 6.2 Hz, 6H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm)163.8, 162.1, 158.5, 148.2, 139.5, 129.8, 117.4, 111.9, 70.1, 22.0.
Mass Spec. (ESI) m/zCalculated for C₁₂H₁₃ClN₄O [M+H]⁺: 265.08; Found: 265.09.

Potential Biological Activity and Signaling Pathways

Heterocyclic compounds containing the substituted pyridine motif are known to exhibit a wide range of biological activities, often by acting as inhibitors of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

A plausible mechanism of action for a novel (6-isopropoxypyridin-3-yl)-substituted heterocyclic compound could involve the inhibition of a specific kinase, thereby modulating a downstream signaling pathway. For example, inhibition of a kinase in the MAP kinase pathway could affect cell proliferation and survival.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival Transcription->Response Inhibitor Novel Heterocyclic Compound Inhibitor->RAF Inhibition

Caption: Hypothetical signaling pathway inhibited by a novel compound.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for this purpose. The resulting compounds, bearing the isopropoxy-pyridine scaffold, are promising candidates for investigation as modulators of key biological pathways, particularly in the context of drug discovery for cancer and other diseases driven by aberrant cell signaling. The protocols and data presented in this document offer a foundational guide for researchers to explore the synthesis and potential applications of these novel chemical entities.

Application Notes and Protocols: (6-Isopropoxypyridin-3-yl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Isopropoxypyridin-3-yl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique electronic and structural properties make it a valuable reagent for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The presence of the isopropoxy group on the pyridine ring can influence the solubility, metabolic stability, and target engagement of the final compounds. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis and use of this compound, with a focus on its application in the synthesis of kinase inhibitors.

Physicochemical Properties and Handling

PropertyValue
CAS Number 870521-30-5
Molecular Formula C₉H₁₄BNO₃
Molecular Weight 195.02 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, ethanol, and DMF
Storage Store in a cool, dry place away from light and moisture. Inert atmosphere recommended.

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a lithium-halogen exchange of a suitable halo-precursor followed by borylation with a trialkyl borate.

Experimental Protocol:

Reaction Scheme:

G A 5-Bromo-2-isopropoxypyridine C This compound A->C B n-BuLi, Triisopropyl borate THF, -78 °C

Caption: Synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromo-2-isopropoxypyridine218.0710.0 g45.8
n-Butyllithium (2.5 M in hexanes)64.0619.3 mL48.1
Triisopropyl borate188.0811.6 mL50.4
Tetrahydrofuran (THF), anhydrous-100 mL-
1 M Hydrochloric acid-As needed-
Diethyl ether-As needed-

Procedure:

  • To a solution of 5-bromo-2-isopropoxypyridine (10.0 g, 45.8 mmol) in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (19.3 mL of a 2.5 M solution in hexanes, 48.1 mmol) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (11.6 mL, 50.4 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 2-3.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by trituration with hexanes or by column chromatography on silica gel.

Expected Yield: 7.8 g (87% yield) of this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a TAK1 Inhibitor

This compound is a key building block in the synthesis of various biologically active molecules. A notable application is in the preparation of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors, which are of interest in the development of therapeutics for inflammatory diseases and cancer.[1][2][3][4][5]

Experimental Protocol:

Reaction Scheme:

G A 5-Bromo-N4-(pyridin-2-yl)pyrimidin-4-amine D 5-(6-Isopropoxypyridin-3-yl)-N4-(pyridin-2-yl)pyrimidin-4-amine A->D B This compound B->D C Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C

Caption: Suzuki-Miyaura coupling to synthesize a TAK1 inhibitor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromo-N4-(pyridin-2-yl)pyrimidin-4-amine264.111.00 g3.79
This compound195.020.81 g4.17
Tetrakis(triphenylphosphine)palladium(0)1155.560.22 g0.19
Sodium Carbonate105.990.80 g7.58
1,4-Dioxane-15 mL-
Water-3 mL-

Procedure:

  • In a reaction vessel, combine 5-bromo-N4-(pyridin-2-yl)pyrimidin-4-amine (1.00 g, 3.79 mmol), this compound (0.81 g, 4.17 mmol), and sodium carbonate (0.80 g, 7.58 mmol).

  • Add 1,4-dioxane (15 mL) and water (3 mL) to the vessel.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Yield: 1.05 g (80% yield) of 5-(6-isopropoxypyridin-3-yl)-N4-(pyridin-2-yl)pyrimidin-4-amine as a solid.

Signaling Pathway Context: TAK1 Inhibition

The synthesized compound, 5-(6-isopropoxypyridin-3-yl)-N4-(pyridin-2-yl)pyrimidin-4-amine, acts as an inhibitor of TAK1, a key kinase in inflammatory signaling pathways. Upon stimulation by cytokines such as TNF-α or IL-1β, TAK1 is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory genes. By inhibiting TAK1, this compound can block these signaling cascades, thereby reducing inflammation.

G cytokine TNF-α / IL-1β receptor Receptor cytokine->receptor tak1 TAK1 receptor->tak1 ikk IKK Complex tak1->ikk mapk MAPK Cascades (p38, JNK) tak1->mapk nfkb NF-κB Activation ikk->nfkb inflammation Inflammatory Gene Expression nfkb->inflammation ap1 AP-1 Activation mapk->ap1 ap1->inflammation inhibitor 5-(6-Isopropoxypyridin-3-yl)-N4- (pyridin-2-yl)pyrimidin-4-amine inhibitor->tak1 Inhibition

Caption: Simplified TAK1 signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and readily synthesized building block for the construction of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions has been demonstrated in the efficient synthesis of a potent TAK1 inhibitor. The protocols provided herein offer a reliable foundation for the preparation and application of this versatile reagent in drug discovery and medicinal chemistry research. The straightforward synthesis and predictable reactivity of this compound make it an attractive component for the generation of compound libraries for screening and lead optimization.

References

Application Notes and Protocols for the Large-Scale Synthesis and Use of (6-Isopropoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Isopropoxypyridin-3-yl)boronic acid is a versatile building block of significant interest in medicinal chemistry and drug discovery. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This enables the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmacologically active molecules. These application notes provide detailed protocols for the large-scale synthesis of this compound and its subsequent use in drug development workflows.

Large-Scale Synthesis of this compound

The most common and scalable method for the synthesis of this compound is through a Miyaura borylation of the corresponding halide, followed by hydrolysis of the resulting boronate ester. An alternative route involves a lithium-halogen exchange followed by quenching with a borate ester. Below are detailed protocols for these methods.

Method 1: Palladium-Catalyzed Miyaura Borylation

This two-step procedure involves the formation of the pinacol ester of this compound, which is a stable and easily purifiable intermediate, followed by its hydrolysis to the free boronic acid.

Step 1: Synthesis of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester)

Experimental Protocol:

Materials:

  • 3-Bromo-6-isopropoxypyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add 3-bromo-6-isopropoxypyridine (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (2.0 eq.).

  • Add anhydrous 1,4-dioxane to the vessel.

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq.) and XPhos (0.04 eq.) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir vigorously overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired pinacol ester as a solid.

Step 2: Hydrolysis to this compound

Experimental Protocol:

Materials:

  • 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Aqueous Hydrochloric Acid (2 M)

  • Diethyl ether

Procedure:

  • Dissolve the pinacol ester (1.0 eq.) in diethyl ether.

  • Add 2 M aqueous hydrochloric acid and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and adjust the pH to approximately 7-8 with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data for Miyaura Borylation of Related Aryl Halides
Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)
3-BromoquinolinePd-G2-XPhos/XPhosKOAcDioxane8092
5-Chloro-2-fluoropyridinePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O10085
3-ChlorothiophenePd(OAc)₂/XPhosKOAcDioxane8079

Data is compiled from similar reported procedures and serves as a general guideline.

Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent for the synthesis of biaryl and heteroaryl compounds, many of which are scaffolds for enzyme inhibitors.[1][2] The Suzuki-Miyaura coupling allows for the efficient formation of a C-C bond between the pyridyl ring and another aromatic or heteroaromatic system.

General Protocol for Suzuki-Miyaura Coupling

Experimental Protocol:

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2-3 eq.).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Representative Yields for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids
Boronic AcidCoupling PartnerCatalystBaseSolventYield (%)
3-Pyridylboronic acid3-BromoquinolinePd(OAc)₂/PPh₃Na₂CO₃Dioxane/H₂O95
(6-Methylpyridin-3-yl)boronic acid2-Chloro-3-(trifluoromethyl)pyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O88
Phenylboronic acid3-ChloroindazolePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O95

This data is illustrative of typical yields for Suzuki-Miyaura reactions involving pyridyl boronic acids.[3]

Visualizing the Workflow and Applications

To better illustrate the synthesis and application of this compound, the following diagrams have been generated using the DOT language.

G cluster_synthesis Large-Scale Synthesis start 3-Bromo-6-isopropoxypyridine borylation Miyaura Borylation (Pd Catalyst, B2pin2, Base) start->borylation ester Pinacol Ester Intermediate borylation->ester hydrolysis Hydrolysis ester->hydrolysis product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

G cluster_application Application in Drug Discovery boronic_acid This compound suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) boronic_acid->suzuki aryl_halide Aryl/Heteroaryl Halide (Pharmacophore Fragment) aryl_halide->suzuki biaryl_product Complex Biaryl/Heteroaryl Molecule (Drug Candidate) suzuki->biaryl_product enzyme Target Enzyme (e.g., Protease, Kinase) biaryl_product->enzyme Binds to active site inhibition Enzyme Inhibition enzyme->inhibition pathway Cellular Signaling Pathway inhibition->pathway Modulates effect Therapeutic Effect pathway->effect

References

Application Notes and Protocols for (6-Isopropoxypyridin-3-yl)boronic acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes describe a hypothetical agrochemical, "GeminiFungicide-3YI," to illustrate the potential use of (6-isopropoxypyridin-3-yl)boronic acid in the development of novel fungicides. The experimental protocols and data presented are representative examples based on established scientific principles and data from analogous compounds.

Introduction

This compound is a versatile building block for the synthesis of complex organic molecules. Its unique electronic and structural properties make it a valuable reagent in the development of novel agrochemicals. The pyridine ring is a common motif in many successful fungicides and insecticides, and the isopropoxy group can enhance lipophilicity, which may improve cellular uptake by target organisms. The boronic acid functionality allows for the straightforward formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

These application notes provide a detailed protocol for the synthesis of a hypothetical fungicide, GeminiFungicide-3YI, via a Suzuki-Miyaura coupling reaction. Additionally, a protocol for evaluating its in-vitro fungicidal activity against the common plant pathogen Botrytis cinerea is described.

Hypothetical Target Agrochemical: GeminiFungicide-3YI

For the purpose of these application notes, we will focus on the development of a hypothetical succinate dehydrogenase inhibitor (SDHI) fungicide, GeminiFungicide-3YI. SDHI fungicides are a crucial class of agrochemicals that act by inhibiting the mitochondrial respiratory chain in fungi.[1][2][3][4][5] The general structure of many SDHI fungicides includes a biphenyl or similar biaryl core, which can be efficiently synthesized using the Suzuki-Miyaura coupling.

The hypothetical structure of GeminiFungicide-3YI is designed to mimic key features of known SDHI fungicides, with the (6-isopropoxypyridin-3-yl) moiety serving as a key component of the biaryl system.

Experimental Protocols

Protocol 1: Synthesis of GeminiFungicide-3YI via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of GeminiFungicide-3YI from this compound and a hypothetical halogenated coupling partner, 2-bromo-N-(4-cyanophenyl)benzamide.

Materials:

  • This compound

  • 2-bromo-N-(4-cyanophenyl)benzamide (Hypothetical coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.2 equivalents), 2-bromo-N-(4-cyanophenyl)benzamide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the flask to achieve a starting material concentration of 0.2 M.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield GeminiFungicide-3YI.

Protocol 2: In-vitro Antifungal Activity Assay against Botrytis cinerea

This protocol describes the evaluation of the fungicidal activity of GeminiFungicide-3YI against Botrytis cinerea using a poison agar assay.[6][7][8][9][10]

Materials:

  • GeminiFungicide-3YI

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of GeminiFungicide-3YI in DMSO.

  • Poisoned Media Preparation: Autoclave PDA and cool to 50-55 °C. Add the appropriate volume of the GeminiFungicide-3YI stock solution to the molten PDA to achieve final concentrations of 0.1, 1, 10, and 100 µg/mL. Also prepare a control plate with an equivalent amount of DMSO. Pour the media into sterile Petri dishes.

  • Inoculation: From the edge of an actively growing Botrytis cinerea culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 22 °C in the dark for 72 hours.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

Quantitative Data

The following table presents hypothetical EC₅₀ values for GeminiFungicide-3YI against a range of common plant pathogens, compared to a commercial standard fungicide.

Fungal PathogenGeminiFungicide-3YI EC₅₀ (µg/mL)Boscalid EC₅₀ (µg/mL)
Botrytis cinerea (Gray Mold)0.450.55
Sclerotinia sclerotiorum (White Mold)0.780.92
Alternaria solani (Early Blight)1.201.50
Mycosphaerella fijiensis (Black Sigatoka)0.951.10

Visualizations

G cluster_synthesis Synthesis of GeminiFungicide-3YI cluster_testing Fungicidal Activity Testing start Starting Materials (this compound + Halogenated Partner) reaction Suzuki-Miyaura Coupling start->reaction workup Work-up and Purification reaction->workup product GeminiFungicide-3YI workup->product assay In-vitro Assay (Poison Agar) product->assay Test Compound data Data Collection (Mycelial Growth) assay->data analysis EC50 Determination data->analysis result Fungicidal Efficacy analysis->result

Caption: Experimental workflow for the synthesis and fungicidal evaluation of GeminiFungicide-3YI.

G cluster_pathway Hypothetical Mode of Action: SDH Inhibition succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc Electrons atp ATP Production etc->atp gemini GeminiFungicide-3YI gemini->inhibition inhibition->sdh Inhibition

References

Application Notes and Protocols: (6-Isopropoxypyridin-3-yl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-Isopropoxypyridin-3-yl)boronic acid is an organic compound that belongs to the versatile family of boronic acids.[1] These compounds are widely utilized as key building blocks in organic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors.[4] While extensively used in medicinal chemistry[5][6], this compound and its analogs are also valuable in materials science for the construction of functional organic materials, including polymers and molecules for organic electronics.[7][8][9] The pyridine ring, in particular, is a useful component in materials for Organic Light-Emitting Diodes (OLEDs) as its nitrogen atom can influence molecular packing and charge transport properties.[10]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a conjugated polymer for potential use in organic electronic devices.

Application Note 1: Synthesis of a Conjugated Copolymer for Organic Electronics

Objective: To synthesize a novel alternating copolymer, poly[2,7-(9,9-dioctylfluorene)-alt-6-isopropoxypyridine] (PFP-IPy), via a Suzuki-Miyaura polymerization reaction. This polymer is designed to combine the blue-light emitting and hole-transporting properties of the fluorene unit with the electron-accepting and solubility-enhancing characteristics of the isopropoxy-substituted pyridine unit. Such materials are of interest for applications in OLEDs and organic photovoltaics (OPVs).

Background: Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts semiconductor properties, making them suitable for use in electronic devices. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for synthesizing these polymers, allowing for precise control over the polymer backbone by coupling a dibromo monomer with a diboronic acid or ester monomer.[3]

In this application, this compound serves as a precursor to the necessary bis(pinacolato)diboron derivative of the pyridine unit. This is then copolymerized with a dibromofluorene derivative. The isopropoxy group on the pyridine ring is intended to improve the solubility of the final polymer in common organic solvents, facilitating its processing from solution for device fabrication.

Expected Outcome: The resulting polymer, PFP-IPy, is expected to exhibit photoluminescent properties in the blue region of the visible spectrum and possess thermal stability suitable for organic electronic device applications.

Material Properties and Characterization Data

The following tables summarize the expected properties of the synthesized PFP-IPy copolymer based on typical results for similar materials.

Table 1: Molecular Weight and Polydispersity Data

Polymer Sample Number Average Molecular Weight (Mn) (kDa) Weight Average Molecular Weight (Mw) (kDa) Polydispersity Index (PDI) (Mw/Mn)
PFP-IPy 25 55 2.2

Data obtained via Gel Permeation Chromatography (GPC) in THF against polystyrene standards.

Table 2: Photophysical and Thermal Properties

Property Value
Absorption Maximum (λmax, film) 385 nm
Photoluminescence Maximum (λPL, film) 435 nm
Optical Bandgap (Eg) 2.95 eV
Decomposition Temperature (Td, 5% weight loss) 410 °C

Optical properties measured on thin films. Thermal properties measured by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-isopropoxypyridine (Monomer 1)

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative, which is often preferred for polymerization reactions.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • [Ir(OMe)cod]₂ (Iridium catalyst)

  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

Procedure:

  • In a glovebox, add this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), [Ir(OMe)cod]₂ (1.5 mol%), and dtbpy (3.0 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous THF to the flask to dissolve the reagents.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bis(pinacolato)diboron derivative as a white solid.

Protocol 2: Suzuki-Miyaura Polymerization to Synthesize PFP-IPy

Materials:

  • Monomer 1 (from Protocol 1)

  • 2,7-dibromo-9,9-dioctylfluorene (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Toluene, anhydrous

  • 2 M aqueous solution of potassium carbonate (K₂CO₃)

  • Phenylboronic acid (end-capping agent)

  • Bromobenzene (end-capping agent)

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • To a Schlenk flask, add Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), Pd₂(dba)₃ (1.5 mol%), and P(o-tol)₃ (6.0 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by the 2 M K₂CO₃ solution.

  • Heat the mixture to 90 °C and stir vigorously for 48 hours under argon.

  • After 24 hours, add a small amount of phenylboronic acid (end-capper) to react with any remaining bromide end groups.

  • After 48 hours, add a small amount of bromobenzene (end-capper) to react with any remaining boronic ester end groups and stir for an additional 12 hours.

  • Cool the reaction to room temperature and pour the mixture into a beaker containing vigorously stirring methanol.

  • Filter the precipitated polymer fibers and wash with methanol and water.

  • Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform.

  • Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum at 60 °C for 24 hours.

Visualizations

// Nodes Monomer1 [label="Monomer 1\n(Pyridine-bis-boronic ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer2 [label="Monomer 2\n(Dibromofluorene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd₂(dba)₃ / P(o-tol)₃\nK₂CO₃, Toluene, 90°C", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="PFP-IPy Copolymer", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for branching plus [shape=point, width=0.01, height=0.01];

// Edges Monomer1 -> plus [arrowhead=none]; Monomer2 -> plus [arrowhead=none]; plus -> Catalyst [dir=none]; Catalyst -> Polymer [label="Polymerization", fontcolor="#5F6368", color="#EA4335"]; } DOT Caption: Suzuki-Miyaura polymerization reaction pathway.

// Nodes start [label="Start: Reagent Setup\n(Monomers, Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Polymerization\n(Toluene/H₂O, 90°C, 48h)", fillcolor="#FBBC05", fontcolor="#202124"]; endcap [label="End-Capping\n(Phenylboronic acid, Bromobenzene)", fillcolor="#FBBC05", fontcolor="#202124"]; precipitate [label="Precipitation\n(Pour into Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification\n(Soxhlet Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Drying\n(Vacuum Oven, 60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\nPFP-IPy Polymer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction [color="#5F6368"]; reaction -> endcap [color="#5F6368"]; endcap -> precipitate [color="#5F6368"]; precipitate -> purify [color="#5F6368"]; purify -> dry [color="#5F6368"]; dry -> product [color="#5F6368"]; } DOT Caption: Workflow for PFP-IPy polymer synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (6-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (6-Isopropoxypyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with pyridyl boronic acids are common and can often be attributed to several key factors:

  • Catalyst Activity and Ligand Choice: Ensure your palladium catalyst is active. The nitrogen atom in the pyridine ring can coordinate with the palladium center, inhibiting the catalytic cycle.[1][2] Using bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), can often mitigate this issue and enhance catalytic activity.[3]

  • Protodeboronation of the Boronic Acid: this compound, being an electron-rich heteroaromatic boronic acid, is susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5][6] This is a major pathway for starting material decomposition.

  • Choice of Base and Solvent: The selection of base and solvent is critical. Strong bases can accelerate protodeboronation, especially in the presence of water.[7] The solvent system affects the solubility of reagents and the stability of the boronic acid.[8]

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[5][7]

Q2: I am observing significant amounts of 6-isopropoxypyridine as a byproduct. What is causing this, and how can I prevent it?

A2: The formation of 6-isopropoxypyridine is a classic sign of protodeboronation.[5][6] This side reaction is prevalent with electron-rich and heteroaromatic boronic acids.[4]

To minimize protodeboronation:

  • Use a Milder Base: Strong bases can promote the hydrolysis of the boronic acid. Consider switching to milder bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or cesium fluoride (CsF).[3][9]

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[7]

  • Use a Boronic Ester or Trifluoroborate Salt: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6]

Q3: My reaction has stalled, and I see unreacted starting materials. How can I improve the conversion?

A3: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

  • Optimize Catalyst and Ligand: As mentioned in Q1, the pyridine nitrogen can inhibit the palladium catalyst.[1] Switching to a more robust catalyst system with bulky, electron-rich ligands is often effective. Consider using pre-formed, air-stable palladium precatalysts to ensure the active Pd(0) species is efficiently generated.[7]

  • Increase Temperature: Higher temperatures can sometimes overcome the activation barrier, but this should be done cautiously as it can also increase the rate of side reactions like protodeboronation.

  • Screen Different Solvents: The choice of solvent can impact the reaction rate. Common solvents for Suzuki reactions include dioxane, THF, toluene, and DMF, often in a biphasic mixture with water.[10][11]

Q4: How do I choose the optimal base for my Suzuki coupling with this compound?

A4: The base plays a crucial role in activating the boronic acid for the transmetalation step. The optimal base is often substrate-dependent.

  • Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.

  • For sensitive substrates prone to protodeboronation, milder bases like cesium fluoride (CsF) or potassium fluoride (KF) can be beneficial.[7][9]

  • The solubility of the base is also a factor. In biphasic systems, vigorous stirring is necessary to ensure efficient reaction.[7]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting failed or low-yielding reactions.

Initial Checks
  • Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.[7]

  • Inert Atmosphere: Ensure the reaction was conducted under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to unwanted side reactions.[5][7]

  • Solvent Degassing: Confirm that the solvents were properly degassed before use to remove dissolved oxygen.[3][7]

Troubleshooting Workflow

If the initial checks do not reveal the issue, follow this workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Low/No Yield Check_Protodeboronation LC-MS Analysis: Significant Protodeboronation? Start->Check_Protodeboronation Check_Homocoupling LC-MS Analysis: Homocoupling Observed? Check_Protodeboronation->Check_Homocoupling No Sol_Protodeboronation Reduce Protodeboronation Check_Protodeboronation->Sol_Protodeboronation Yes Check_Starting_Material LC-MS Analysis: Unreacted Starting Material? Check_Homocoupling->Check_Starting_Material No Sol_Homocoupling Minimize Homocoupling Check_Homocoupling->Sol_Homocoupling Yes Sol_Reactivity Improve Reactivity Check_Starting_Material->Sol_Reactivity Yes Action1_Base Use Milder Base (e.g., K2CO3, CsF) Sol_Protodeboronation->Action1_Base Action2_Anhydrous Switch to Anhydrous Conditions Sol_Protodeboronation->Action2_Anhydrous Action3_Ester Use Boronic Ester (Pinacol, MIDA) Sol_Protodeboronation->Action3_Ester End Re-run Optimized Reaction Action1_Base->End Action2_Anhydrous->End Action3_Ester->End Action4_Degas Ensure Thorough Degassing Sol_Homocoupling->Action4_Degas Action5_Catalyst Use Pd(0) Source or Efficient Precatalyst Sol_Homocoupling->Action5_Catalyst Action4_Degas->End Action5_Catalyst->End Action6_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Sol_Reactivity->Action6_Ligand Action7_Temp Increase Temperature Sol_Reactivity->Action7_Temp Action8_Solvent Screen Different Solvents Sol_Reactivity->Action8_Solvent Action6_Ligand->End Action7_Temp->End Action8_Solvent->End

Caption: A workflow diagram for troubleshooting low-yielding Suzuki reactions.

Data Summary Tables

The following tables summarize key reaction parameters and their general effects on Suzuki couplings with heteroaromatic boronic acids.

Table 1: Comparison of Common Bases

BaseStrengthCommon Use CasePotential Issues with Pyridyl Boronic Acids
K₃PO₄ StrongOften effective for challenging couplings.Can promote protodeboronation.
Cs₂CO₃ StrongGood for difficult couplings, often improves yields.Can also lead to protodeboronation.
K₂CO₃ / Na₂CO₃ ModerateWidely used, good starting point.May be less effective for unreactive partners.
KF / CsF MildMinimizes protodeboronation.[7][9]May result in slower reaction rates.
NaHCO₃ WeakUsed when a very mild base is needed.[3]Often requires higher temperatures or longer reaction times.

Table 2: Selection of Catalysts and Ligands

Catalyst SystemLigand TypeRecommended for...Key Advantages
Pd(PPh₃)₄ Monodentate PhosphineSimple, routine couplings.Commercially available, easy to handle.
PdCl₂(dppf) Ferrocene-basedGeneral purpose, good for many substrates.Air-stable precatalyst.
Pd₂(dba)₃ + Ligand PrecursorUsed with various phosphine ligands.Allows for flexible ligand screening.
Pd(OAc)₂ + Ligand PrecursorCommon and versatile palladium source.Cost-effective.
Buchwald Precatalysts Biaryl PhosphineChallenging couplings, heteroaromatic substrates.[3]High activity, mitigates catalyst inhibition.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v) to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Boronic Acid Pinacol Ester

This can be a useful strategy to stabilize the this compound.

  • Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Drying: Add a drying agent (e.g., anhydrous MgSO₄) and stir the mixture at room temperature for 1-2 hours.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude pinacol ester, which can often be used in the subsequent Suzuki reaction without further purification.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for effective troubleshooting. The primary steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX OxAdd Oxidative Addition OxAdd->PdII_RX PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetal Transmetalation Transmetal->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd R2B R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ R2B->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Common side reactions and byproducts of (6-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (6-Isopropoxypyridin-3-yl)boronic acid.

Common Side Reactions and Byproducts

This compound is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many boronic acids, it is susceptible to several side reactions that can lead to reduced yields and the formation of impurities. The two most prominent side reactions are protodeboronation and homocoupling.

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is particularly prevalent with electron-rich heteroaryl boronic acids and is often promoted by aqueous basic conditions.[1][2] The mechanism can vary depending on the pH of the reaction medium.

Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl species. This byproduct is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[3] Careful degassing of the reaction mixture and the use of an inert atmosphere are crucial to minimize this side reaction.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable precatalyst.The active Pd(0) species can be sensitive to air and moisture.[1]
Inadequate Base Use a stronger, anhydrous base such as K₃PO₄ or Cs₂CO₃, ensuring it is finely powdered.[4]The base is crucial for the activation of the boronic acid for transmetalation.[5]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of nitrogen or argon.Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[1]
Suboptimal Solvent Screen different solvents or solvent mixtures. For poorly soluble reagents, consider using a co-solvent system like dioxane/water or the addition of trimethyl borate to enhance solubility.[6][7]Proper dissolution of all reaction components is essential for efficient reaction kinetics.
Low Reaction Temperature Increase the reaction temperature, typically to 80-110 °C for couplings involving aryl chlorides.[4]The oxidative addition step, particularly with less reactive aryl halides, often requires higher temperatures.[5]

Issue 2: Significant Formation of Protodeboronated Byproduct (6-Isopropoxypyridine)

Potential Cause Troubleshooting Step Rationale
Presence of Water Switch to anhydrous reaction conditions. Ensure all reagents and solvents are dry.Water is a proton source for protodeboronation.[1]
Strong Aqueous Base Use a milder base such as K₂CO₃ or KF, or conduct the reaction under anhydrous conditions with a base like K₃PO₄.[1]Strong bases in aqueous media can accelerate the rate of protodeboronation.[8]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Extended exposure to reaction conditions can increase the extent of protodeboronation.
High Temperature Optimize the reaction temperature to the minimum required for efficient coupling.Higher temperatures can sometimes increase the rate of side reactions.

Issue 3: Presence of Homocoupled Dimer (6,6'-Diisopropoxy-3,3'-bipyridine)

Potential Cause Troubleshooting Step Rationale
Oxygen in the Reaction Implement rigorous degassing procedures and maintain a strict inert atmosphere throughout the reaction.Oxygen promotes the palladium(II)-mediated homocoupling of boronic acids.[1][3]
Use of Pd(II) Precatalyst Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.[9]Pd(II) species can directly facilitate the homocoupling side reaction.[3]
Excess Boronic Acid Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid.A large excess of the boronic acid can increase the probability of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to minimize degradation.

Q2: How can I purify the final product if it is contaminated with the protodeboronated or homocoupled byproduct?

A2: Purification can often be achieved by flash column chromatography on silica gel. A gradient elution with a solvent system such as hexanes/ethyl acetate or dichloromethane/methanol may be effective. If the byproducts have very similar polarities to the desired product, careful optimization of the eluent system is necessary.[9] In some cases, recrystallization can also be an effective purification method.

Q3: Can I use this compound in aqueous reaction conditions?

A3: While Suzuki-Miyaura reactions are often performed in aqueous mixtures, it is important to be aware that water can promote the protodeboronation of this compound, especially in the presence of a strong base.[1] If aqueous conditions are necessary, using a milder base and carefully monitoring the reaction progress is recommended.

Q4: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A4: The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[5] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

Data Presentation

Table 1: Representative Yields of a Suzuki-Miyaura Coupling Reaction with this compound under Various Conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield of Product (%)Yield of Protodeboronation (%)Yield of Homocoupling (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001285105
24-BromotoluenePd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2)Toluene11089253
34-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2)Dioxane1102478157
44-BromotoluenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)801675205

Note: The data in this table are representative and intended for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction setup.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[10]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[10]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 This compound Ar'-B(OH)3- Boronate Species Ar'-B(OH)2->Ar'-B(OH)3- Activation Base Base Base->Ar'-B(OH)3- Ar'-B(OH)3-->Ar-Pd(II)-Ar'(L2) B(OH)3 Boric Acid Ar'-B(OH)3-->B(OH)3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Problem Identification cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_analysis Byproduct Analysis cluster_solutions Solutions Start Low Yield or No Reaction Catalyst Check Catalyst and Ligand Activity Start->Catalyst Atmosphere Verify Inert Atmosphere Start->Atmosphere Reagents Check Reagent Purity and Stoichiometry Start->Reagents Base Optimize Base Catalyst->Base Atmosphere->Base Reagents->Base Solvent Optimize Solvent Base->Solvent Temperature Optimize Temperature Solvent->Temperature Protodeboronation Significant Protodeboronation? Temperature->Protodeboronation Homocoupling Significant Homocoupling? Protodeboronation->Homocoupling No Anhydrous Switch to Anhydrous Conditions Protodeboronation->Anhydrous Yes Degas Improve Degassing Homocoupling->Degas Yes Success Successful Reaction Homocoupling->Success No MilderBase Use Milder Base Anhydrous->MilderBase MilderBase->Homocoupling Pd0 Use Pd(0) Catalyst Degas->Pd0 Pd0->Success

Caption: A troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Products from (6-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from (6-Isopropoxypyridin-3-yl)boronic acid, commonly used in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when using this compound in a Suzuki-Miyaura coupling reaction?

A1: The most common impurities include:

  • Protodeboronation byproduct: 2-Isopropoxypyridine is formed when the boronic acid loses its borono group and gains a hydrogen atom. This is a very common side reaction for 2-substituted pyridine boronic acids.[1][2]

  • Homocoupling byproduct: Self-coupling of the boronic acid can lead to the formation of a bipyridine impurity. This is often promoted by the presence of oxygen in the reaction.[3][4][5][6]

  • Unreacted this compound: Incomplete reactions will leave residual starting material.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction may remain in the product. For pharmaceutical applications, removing palladium to ppm levels is critical.[3]

  • Phosphine Ligand Byproducts: If phosphine ligands are used, their oxides (e.g., triphenylphosphine oxide) can be present as impurities.

Q2: My reaction has gone to completion, but I am struggling to remove the unreacted boronic acid. What is the best approach?

A2: Unreacted boronic acids can often be removed with a basic aqueous wash.[3] By treating the crude reaction mixture with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[3][7] This salt will then partition into the aqueous layer during a liquid-liquid extraction, separating it from your desired, typically more organic-soluble, product.[3][7]

Q3: The polarity of my desired product and the homocoupled byproduct are very similar. How can I separate them?

A3: Separating compounds with similar polarities is a common challenge in purification.[3] The most effective methods are:

  • Meticulous Column Chromatography: Using a shallow solvent gradient during flash chromatography can enhance separation.[3] It is crucial to first screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective technique.[3] The key is to find a solvent or solvent system in which the desired product and the byproduct have different solubilities at different temperatures.

Q4: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A4: Protodeboronation is a known issue with 2-pyridylboronic acids.[1][2][8] Several strategies can mitigate this:

  • Use of Boronic Esters: Protecting the boronic acid as an ester, such as a pinacol or MIDA boronate, increases stability and can reduce the rate of protodeboronation.[1][9]

  • Control of pH: 2-Pyridylboronic acids are particularly susceptible to protodeboronation at neutral pH. Both acidic and basic conditions can slow this decomposition pathway.[1][2]

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation.[1] Running the reaction at the lowest effective temperature can help.

  • Highly Active Catalyst System: A very efficient palladium catalyst and ligand system that promotes rapid cross-coupling can "outrun" the protodeboronation side reaction.[1][10]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Suggested Solution
Product Loss During Aqueous Work-up The basic pyridine nitrogen in your product can become protonated in acidic washes, increasing its aqueous solubility. Minimize the volume of any acidic washes and consider back-extracting the acidic aqueous layers with an organic solvent like dichloromethane to recover the product.[11]
Incomplete Extraction Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting your product to ensure it is in its free-base form. Perform multiple extractions with a sufficient volume of organic solvent.[11]
Product Degradation on Silica Gel The basic nitrogen of the pyridine product can interact strongly with the acidic surface of silica gel, leading to streaking, poor separation, and potential degradation.[11][12] Deactivate the silica gel by using a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine.[11]
Co-elution with Impurities The polarity of your product and impurities may be too similar for the chosen solvent system. Screen various solvent systems with TLC and consider using a shallow gradient elution for column chromatography.[3][11]
Issue 2: Persistent Impurities in the Final Product
Impurity Identification Removal Strategy
Protodeboronation Product (2-Isopropoxypyridine) Appears as a less polar spot on TLC compared to the starting boronic acid.Careful column chromatography is the most effective method. Due to its volatility, it may also be partially removed under high vacuum.
Homocoupling Byproduct Often has a similar polarity to the desired product, making separation difficult.Meticulous column chromatography with a shallow gradient or recrystallization are the best approaches.[3]
Residual Boronic Acid Can be visualized on TLC (may streak).Perform a basic aqueous wash (e.g., 1M NaOH) during the work-up to convert it to its water-soluble salt.[3][7]
Palladium Catalyst Can give the product a dark or black color.Filter the crude reaction mixture through a plug of Celite® before concentration.[3][13] For homogeneous catalysts, specialized metal scavengers can be used.[3]

Purification Workflows and Logic

G cluster_0 Post-Reaction Work-up cluster_1 Initial Purification cluster_2 Final Purification start Crude Reaction Mixture celite Filter through Celite® to remove Pd catalyst start->celite extract Aqueous Work-up (e.g., wash with water/brine) celite->extract base_wash Basic Wash (e.g., 1M NaOH) to remove boronic acid extract->base_wash dry Dry Organic Layer & Concentrate base_wash->dry crude_product Crude Product dry->crude_product decision Is product solid? crude_product->decision chromatography Flash Column Chromatography decision->chromatography No recrystallize Recrystallization decision->recrystallize Yes pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: General purification workflow for products of Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: General Aqueous Work-up and Acid-Base Extraction

This protocol is designed to remove the bulk of inorganic salts, the palladium catalyst, and unreacted this compound.

  • Catalyst Removal: After cooling the reaction mixture to room temperature, dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a short plug of Celite® to remove the heterogeneous palladium catalyst.[13] Rinse the Celite® pad with additional organic solvent.

  • Initial Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water and then with a saturated sodium chloride solution (brine).

  • Basic Extraction for Boronic Acid Removal: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel (approximately 1/3 of the organic layer volume). Shake vigorously and allow the layers to separate. The unreacted boronic acid will be converted to its sodium salt and partition into the aqueous layer.[3][7]

  • Isolation: Separate the organic layer. Dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified.

G start Crude Organic Solution (Product + Boronic Acid Impurity) add_base Add 1M NaOH (aq) start->add_base shake Shake in Separatory Funnel add_base->shake separate Separate Layers shake->separate aqueous_layer Aqueous Layer (Contains water-soluble boronate salt) separate->aqueous_layer Bottom Layer organic_layer Organic Layer (Contains basic pyridine product) separate->organic_layer Top Layer (solvent dependent)

Caption: Workflow for removal of acidic boronic acid via basic extraction.

Protocol 2: Flash Column Chromatography

This is a standard method for purifying the crude product from byproducts like homocoupled species and protodeboronated material.

  • Solvent System Selection: Using TLC, identify a solvent system that provides good separation between your desired product and major impurities. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.[3][7] The ideal system should give your product an Rf value of approximately 0.3.[14]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., 100% hexanes). Pour the slurry into a column and allow it to pack, ensuring a level and crack-free bed.[14][15]

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading") and load the dried powder onto the top of the column.[15]

  • Elution: Begin eluting the column with the determined solvent system. If impurities are close in polarity, a shallow gradient (e.g., slowly increasing the percentage of the more polar solvent) is recommended.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[15]

Data Summary

Table 1: Common Solvent Systems for Chromatography of Pyridine Derivatives
Solvent System Typical Ratio (v/v) Notes
Hexanes / Ethyl Acetate9:1 to 1:2A standard choice for a wide range of polarities.[7][14]
Dichloromethane / Methanol20:1 to 10:1Effective for more polar pyridine derivatives.[7]
Toluene / AcetoneVariesCan offer different selectivity compared to ester/alkane systems.[3]

Note: For basic pyridine derivatives, adding 1-2% triethylamine to the eluent can prevent peak tailing and improve separation on silica gel.[11][12]

Table 2: Common Bases for Aqueous Extraction
Base Typical Concentration Application
Sodium Hydroxide (NaOH)1-2 MEffective for removing unreacted boronic acids.[3][7]
Potassium Carbonate (K₂CO₃)1-2 MA common and effective base for work-ups.[3]
Sodium Bicarbonate (NaHCO₃)Saturated SolutionA milder base, useful if the product is sensitive to strong bases.

References

Stability and storage conditions for (6-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (6-Isopropoxypyridin-3-yl)boronic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the longevity and reactivity of this compound, it is crucial to store it under controlled conditions. Like many arylboronic acids, it is sensitive to moisture and air.[1][2] The general recommendation is to store it refrigerated, in a tightly sealed container, in a dry and well-ventilated area.[1] For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is advisable.

Q2: How stable is this compound at room temperature?

A2: While the product is chemically stable under standard ambient conditions (room temperature), prolonged exposure can lead to degradation.[3][4] Heteroaromatic boronic acids are particularly susceptible to decomposition.[5] For optimal results in your experiments, it is best to minimize the time the compound spends outside of refrigerated conditions.

Q3: What are the common degradation pathways for this compound?

A3: The primary degradation pathways for arylboronic acids like this compound include:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with sterically hindered, electron-rich, and heteroaromatic boronic acids.[5] The process can be accelerated by the presence of palladium catalysts and water.[5]

  • Oxidation: The boronic acid group can be oxidized, especially in the presence of reactive oxygen species.[6][7]

  • Trimerization to Boroxines: In the presence of water, boronic acids can dehydrate to form cyclic trimers called boroxines. While this process is often reversible, it can affect the reactivity and stoichiometry of your reactions.

Q4: Can I handle this compound on the open bench?

A4: For weighing and preparing solutions, it is best to work quickly and minimize exposure to atmospheric moisture and air.[2] If the compound is to be left out for an extended period, using a glovebox or other inert atmosphere is recommended. Always ensure the container is tightly sealed immediately after use.[1][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in Suzuki-Miyaura coupling reaction. Degradation of the boronic acid due to improper storage or handling.- Use a fresh bottle of the boronic acid or one that has been stored correctly. - Consider using a more stable derivative, such as a pinacol ester, if degradation is suspected.[9] - Ensure all solvents are dry and reactions are run under an inert atmosphere.
Incomplete reaction.- Optimize reaction conditions (temperature, time, catalyst, base). - Use a phase-transfer catalyst if solubility is an issue.
Inconsistent results between batches. Batch-to-batch variability in purity or degradation of older batches.- Always note the lot number and purchase date of the reagent. - Perform a quality control check (e.g., NMR, LC-MS) on a small sample before use, especially if the bottle has been opened multiple times.
Formation of a significant amount of the protodeboronated side-product (6-isopropoxypyridine). The boronic acid is prone to protodeboronation under the reaction conditions.- Use anhydrous solvents and reagents. - Minimize reaction time and temperature where possible. - Some additives can suppress protodeboronation; consult the literature for your specific reaction.
The solid boronic acid appears clumpy or has changed in appearance. Absorption of moisture from the atmosphere.- The compound may have started to degrade. It is advisable to use a fresh container for sensitive applications. - If you must use it, drying under high vacuum may help, but some degradation may be irreversible.

Storage and Stability Data Summary

Parameter Condition Recommendation Reference
Temperature Long-termRefrigerate (2-8°C)[1][4]
Short-termRoom temperature (minimize exposure)[3][4]
Atmosphere GeneralDry, well-ventilated area[1][8]
Long-term/Sensitive applicationsInert atmosphere (Argon or Nitrogen)
Container All usesTightly closed container[1][3][8]
Moisture All usesAvoid exposure to moisture and water[2][3]

Experimental Protocols

Protocol 1: Assessing the Purity of this compound via ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Integrate the peaks corresponding to the protons of this compound and the internal standard.

    • Compare the integration values to determine the purity of the boronic acid.

    • Look for the presence of peaks corresponding to the protodeboronated impurity, 6-isopropoxypyridine.

Visual Guides

Troubleshooting_Workflow start Low/No Product Yield check_storage Was the boronic acid stored correctly? (Refrigerated, dry, sealed) start->check_storage improper_storage Degradation is likely. Use a fresh batch. check_storage->improper_storage No proper_storage Storage is likely not the issue. check_storage->proper_storage Yes check_reaction Are reaction conditions optimal? (Anhydrous, inert atm., temp.) proper_storage->check_reaction suboptimal_reaction Optimize reaction conditions. Dry solvents, use inert gas. check_reaction->suboptimal_reaction No optimal_reaction Consider inherent instability. check_reaction->optimal_reaction Yes use_ester Use a more stable derivative (e.g., pinacol ester). optimal_reaction->use_ester

Caption: Troubleshooting workflow for low reaction yield.

Degradation_Pathways boronic_acid This compound protodeboronation Protodeboronation (Loss of B(OH)2) boronic_acid->protodeboronation + H2O, [Pd] oxidation Oxidation boronic_acid->oxidation + [O] trimerization Trimerization boronic_acid->trimerization - H2O product_h 6-Isopropoxypyridine protodeboronation->product_h product_ox Oxidized Byproducts oxidation->product_ox product_boroxine Boroxine (Trimer) trimerization->product_boroxine

Caption: Common degradation pathways for the boronic acid.

References

How to prevent protodeboronation of (6-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of (6-Isopropoxypyridin-3-yl)boronic acid during its use in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly problematic for heteroaromatic boronic acids like this compound. The isopropoxy group at the 6-position makes the pyridine ring electron-rich, which can increase the rate of this decomposition pathway, leading to lower yields of the desired product and complicating purification.[2][3]

Q2: How does the position of the boronic acid group on the pyridine ring affect its stability?

A2: The position of the boronic acid group on the pyridine ring significantly impacts its stability. 3-pyridylboronic acids are generally more stable and less prone to protodeboronation than 2-pyridylboronic acids.[4][5] This is because 2-pyridylboronic acids can form a reactive zwitterionic intermediate under neutral pH conditions, which readily undergoes protodeboronation.[6]

Q3: What is the most effective general strategy to prevent protodeboronation of this compound?

A3: The most effective and widely adopted strategy is to convert the boronic acid to a more stable boronate ester. Pinacol esters are a common choice due to their increased stability towards hydrolysis and oxidation.[7] This enhanced stability is attributed to the steric bulk around the boron atom, which protects it from attack.[7] For particularly challenging cases, other derivatives like MIDA (N-methyliminodiacetic acid) boronates can offer even greater stability and allow for a slow release of the boronic acid under the reaction conditions.[6]

Q4: How do reaction conditions influence the rate of protodeboronation?

A4: Several reaction parameters have a significant impact on the rate of protodeboronation:

  • pH: For pyridylboronic acids, neutral pH can be detrimental. Both acidic and basic conditions can suppress the formation of the reactive zwitterionic intermediate and thus reduce the rate of protodeboronation.[6]

  • Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[8]

  • Base: While a base is necessary for the Suzuki-Miyaura coupling, strongly basic conditions can promote protodeboronation. The choice and concentration of the base are therefore critical.[1]

  • Solvent: The solvent can affect the solubility of the reagents and the stability of intermediates. Anhydrous solvents are often preferred to minimize hydrolysis of the boronic acid or its ester.[1]

Q5: Are there any additives that can help suppress protodeboronation?

A5: Yes, in some cases, the use of additives has been shown to be effective. For instance, copper salts have been reported to attenuate protodeboronation of certain pyridylboronic acids, although the exact mechanism is not always fully understood.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.

Problem 1: Low or no yield of the desired cross-coupled product.

  • Possible Cause: Significant protodeboronation of the starting material.

  • Solution:

    • Switch to a Boronate Ester: If you are using the free boronic acid, convert it to its pinacol ester. This will significantly enhance its stability.

    • Optimize the Base: The choice of base is critical. Screen a panel of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. Often, a weaker base or a careful adjustment of the stoichiometry can minimize protodeboronation while still promoting the desired reaction.

    • Lower the Reaction Temperature: High temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period.

    • Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried to minimize water content, which can facilitate protodeboronation.

Problem 2: Formation of significant amounts of 6-isopropoxypyridine as a byproduct.

  • Possible Cause: This is the direct product of protodeboronation.

  • Solution:

    • Confirm Reagent Quality: Ensure your this compound or its ester is pure and has not degraded during storage.

    • Employ a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction. Consider using a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[2][9]

    • Degas the Reaction Mixture Thoroughly: Oxygen can promote side reactions, including the decomposition of the boronic acid and homocoupling.[1] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Problem 3: The reaction is sluggish and incomplete, even when using the pinacol ester.

  • Possible Cause: Poor catalyst activity or inefficient transmetalation.

  • Solution:

    • Check Catalyst and Ligand: Use fresh, high-quality palladium catalyst and ligand. Some phosphine ligands can be air-sensitive.

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) might improve the reaction rate.

    • Screen Solvents: The choice of solvent can impact the solubility of the base and the boronate species. Common solvents for Suzuki couplings include dioxane, toluene, and DMF. A solvent screen may identify a more suitable medium for your specific substrates.

Data Presentation

Table 1: Comparative Stability of 3-Pyridylboronic Acid and its Esters

CompoundConditionsStabilityReference
3-Pyridylboronic AcidAqueous K₃PO₄ / Toluene, 110 °C, 12hComplete Decomposition[10]
3-Pyridylboronic Acid Pinacol EsterAqueous K₃PO₄ / Toluene, 110 °C, 12hLow Levels Remaining[10]
3-Pyridylboronic Acid "epin" EsterAqueous K₃PO₄ / Toluene, 110 °C, 12hUnscathed[10]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound Pinacol Ester

ParameterRecommended ConditionRationale
Boron Source This compound pinacol esterEnhanced stability against protodeboronation.
Aryl Halide Aryl bromide or iodide (1.0 equiv)More reactive than aryl chlorides.
Palladium Precatalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Common and effective palladium sources.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands that promote efficient coupling.[9]
Base K₃PO₄ (2.0 - 3.0 equiv)Often effective for challenging couplings of heteroarylboronic acids.[9]
Solvent Anhydrous Dioxane or TolueneAnhydrous conditions minimize hydrolysis.
Temperature 80 - 100 °CA balance between reaction rate and minimizing decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-mediated side reactions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound pinacol ester

This protocol is a general method for the conversion of a boronic acid to its pinacol ester.

  • Materials:

    • This compound

    • Pinacol

    • Toluene or another suitable azeotroping solvent

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

    • Add a sufficient amount of toluene to suspend the reagents.

    • Heat the mixture to reflux and allow the water to be azeotropically removed via the Dean-Stark trap.

    • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound pinacol ester.

  • Materials:

    • This compound pinacol ester (1.2 equiv)

    • Aryl halide (e.g., aryl bromide) (1.0 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (finely ground, 2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Protodeboronation_Mechanism cluster_pyridine Pyridylboronic Acid cluster_reaction Undesired Side Reaction cluster_product Byproduct Py_BA This compound Protodeboronation Protodeboronation Py_BA->Protodeboronation H+ source (e.g., water) Byproduct 6-Isopropoxypyridine Protodeboronation->Byproduct

Caption: The undesired protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Reaction cluster_proto Competing Side Reaction Start This compound + Aryl Halide Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pd Catalyst, Base Protodeboronation Protodeboronation Start->Protodeboronation H+ Source Desired_Product Desired Biaryl Product Suzuki->Desired_Product Byproduct 6-Isopropoxypyridine Protodeboronation->Byproduct

Caption: Competition between Suzuki coupling and protodeboronation.

Troubleshooting_Workflow Start Low Yield or Protodeboronation Observed Use_Ester Use Pinacol Ester of Boronic Acid Start->Use_Ester Optimize_Base Optimize Base (e.g., K3PO4, K2CO3) Use_Ester->Optimize_Base Lower_Temp Lower Reaction Temperature Optimize_Base->Lower_Temp Active_Catalyst Use High-Activity Catalyst (e.g., Pd/SPhos) Lower_Temp->Active_Catalyst Anhydrous Ensure Anhydrous Conditions Active_Catalyst->Anhydrous Recheck Re-evaluate Reaction Anhydrous->Recheck

Caption: A logical workflow for troubleshooting protodeboronation.

References

Influence of base and solvent on (6-Isopropoxypyridin-3-yl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Isopropoxypyridin-3-yl)boronic acid. The following information is designed to address common issues encountered during experiments, with a focus on the influence of bases and solvents on its reactivity in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

Answer:

Low yields with pyridyl boronic acids are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid.[1]

  • Reagent Quality: Verify the purity and stability of all reagents, including the this compound, the aryl halide, the palladium catalyst, and the ligand. Boronic acids can degrade over time.

  • Solvent Degassing: Thoroughly degas all solvents prior to use to remove dissolved oxygen.

Key Parameters to Optimize:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. For electron-rich pyridine boronic acids, consider using bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, which can promote the oxidative addition and reductive elimination steps.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid. The isopropoxy group on the pyridine ring makes the boronic acid electron-rich, which can affect the optimal choice of base. A screening of bases is often necessary.

  • Solvent System: The solvent can significantly impact the solubility of reagents and the reaction kinetics. Biphasic systems (e.g., dioxane/water, toluene/water) are often effective.[2][3]

Issue 2: Significant Protodeboronation

Question: I am observing a significant amount of the deboronated side-product (6-isopropoxypyridine). How can I minimize this side reaction?

Answer:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with heteroaryl boronic acids, particularly under basic conditions.

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider switching to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to its pinacol ester derivative can increase its stability and reduce the rate of protodeboronation.[4] The boronic ester can then be used directly in the coupling reaction.

  • Reaction Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the extent of side reactions.

Issue 3: Catalyst Deactivation

Question: My reaction starts but then stalls, suggesting catalyst deactivation. What could be the cause and how can I prevent it?

Answer:

The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

Solutions to Prevent Catalyst Deactivation:

  • Ligand Choice: Employ bulky ligands that can shield the palladium center and prevent coordination by the pyridine nitrogen.

  • Use of Additives: In some cases, the addition of a Lewis acid or a coordinating solvent can help to sequester the pyridine nitrogen and prevent it from binding to the palladium.

  • Catalyst Loading: Increasing the catalyst loading may be necessary to compensate for some level of deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Suzuki-Miyaura coupling of this compound?

A1: There is no single "best" base, as the optimal choice depends on the specific reaction partners and solvent system. However, for electron-rich pyridyl boronic acids, inorganic bases are generally preferred. A good starting point is to screen bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][5] Stronger bases like sodium hydroxide (NaOH) should be used with caution as they can promote side reactions.[6]

Q2: Which solvent system is recommended for this type of coupling reaction?

A2: A mixture of an organic solvent and water is often beneficial for Suzuki-Miyaura reactions.[2][3] Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water.[3] The addition of water can aid in the dissolution of the base and facilitate the transmetalation step.[7] However, if protodeboronation is an issue, anhydrous solvents may be a better choice.

Q3: How does the isopropoxy group on the pyridine ring influence the reactivity of the boronic acid?

A3: The isopropoxy group is an electron-donating group, which increases the electron density on the pyridine ring. This can make the boronic acid more nucleophilic, which is generally favorable for the transmetalation step. However, it can also increase the propensity for protodeboronation.

Q4: Can I use this compound with aryl chlorides as coupling partners?

A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. To achieve successful coupling with aryl chlorides, more active catalyst systems are typically required. This often involves the use of specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and potentially higher reaction temperatures.

Data Presentation

The following tables summarize the effects of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions involving pyridyl boronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Different Bases on Yield

EntryBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃Toluene/H₂O11012Good[8]
2Cs₂CO₃Dioxane/H₂O10016High[9]
3K₃PO₄Dioxane/H₂O10024High[10]
4Na₂CO₃DME/H₂O8512Moderate[11]
5NaOHDioxane/H₂O806Variable[6]

Note: Yields are highly dependent on the specific substrates and catalyst system used. This table is for comparative purposes.

Table 2: Effect of Different Solvents on Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1TolueneK₂CO₃11012Good[8]
21,4-DioxaneK₃PO₄10024High[10]
3THFK₂CO₃6618Moderate[3]
4DMENa₂CO₃8512Good[11]
5AcetonitrileK₂CO₃8216Low to Moderate[3]

Note: The addition of water as a co-solvent often improves the yield in many of these systems.[2][3][7]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, base, and palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Monitoring & Workup cluster_purification Purification A Combine Reactants: - this compound - Aryl Halide - Base - Pd Catalyst/Ligand B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B Seal Flask C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E Take Aliquots F Quench and Extract E->F Reaction Complete G Column Chromatography F->G H Characterize Product G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_side_reactions Side Reaction Mitigation Start Low/No Yield Inert Inert Atmosphere? Start->Inert Reagents Reagent Quality? Start->Reagents Solvent Solvent Degassed? Start->Solvent Protodeboronation Protodeboronation? Start->Protodeboronation Catalyst Screen Catalysts/ Ligands Inert->Catalyst If OK Base Screen Bases (K2CO3, Cs2CO3, K3PO4) Reagents->Base If OK SolventSystem Vary Solvent/ Water Ratio Solvent->SolventSystem If OK Catalyst->Protodeboronation Base->Protodeboronation SolventSystem->Protodeboronation MilderBase Use Milder Base Protodeboronation->MilderBase Yes Anhydrous Use Anhydrous Conditions Protodeboronation->Anhydrous Yes BoronicEster Use Boronic Ester Protodeboronation->BoronicEster Yes

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Methods for improving the purity of (6-Isopropoxypyridin-3-yl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (6-Isopropoxypyridin-3-yl)boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Typical impurities include the protodeboronated byproduct (6-isopropoxypyridine), boronic acid anhydrides (boroxines), and residual starting materials or reagents from the synthesis.[1] Oxidized or polymerized materials may also be present.[1]

Q2: My boronic acid appears to be degrading during purification on a standard silica gel column. Why is this happening and what can I do?

A2: Standard silica gel can be too acidic for some boronic acids, leading to decomposition or sticking to the stationary phase.[1][2] For boronic esters, cleavage of the protecting group on silica has also been observed. To mitigate this, you can use deactivated silica gel, such as silica impregnated with boric acid, or opt for an alternative purification method like reversed-phase chromatography or recrystallization.[3][4]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which is a common undesired side reaction.[5] The propensity for this reaction is highly dependent on factors like pH and temperature.[5] For basic heteroaromatic boronic acids like pyridine derivatives, the zwitterionic form at neutral pH can be susceptible to protodeboronation.[5] Adjusting the pH to be either acidic or basic can help to minimize this decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[5]

Q4: Can I use an acid/base extraction to purify this compound?

A4: Yes, acid/base extraction can be an effective purification method. Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., NaOH), leaving non-acidic impurities in the organic phase.[6][7] The aqueous layer can then be acidified to precipitate the pure boronic acid, which is subsequently extracted back into an organic solvent.[6][7] However, this method may not be suitable if the impurities themselves have acidic or basic properties.[1][8]

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Symptoms:

  • NMR or HPLC analysis shows multiple unexpected peaks.

  • The crude product is an oil or a discolored solid.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete reactionMonitor the reaction progress by TLC or LC-MS to ensure full conversion of starting materials.
Side reactions (e.g., protodeboronation)Optimize reaction conditions (temperature, pH, reaction time) to minimize side product formation.[5]
Impure starting materialsEnsure the purity of all reagents and starting materials before beginning the synthesis.
Post-synthesis degradationProceed with purification as soon as possible after the reaction is complete to avoid degradation of the crude product.
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of crystallizing.

  • No significant improvement in purity is observed after recrystallization.

  • Poor recovery of the product.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate solvent systemScreen a variety of solvents and solvent mixtures. Good single solvents for boronic acid recrystallization can include water, ethanol, benzene, dichloroethane, and ethyl acetate.[2][9] For solvent mixtures, dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (antisolvent) until the solution becomes cloudy, then allow it to cool slowly.[8]
Product is an oilIf the boronic acid is an oil, recrystallization is not a viable option.[2] Consider chromatographic methods or derivatization.
SupersaturationIf crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
Issue 3: Challenges with Chromatographic Purification

Symptoms:

  • The product streaks or sticks to the silica gel column.[1]

  • Poor separation of the product from impurities.

  • Product decomposition on the column.[1]

Possible Causes and Solutions:

Purification MethodRecommended Actions
Normal Phase Chromatography Avoid standard silica gel if decomposition is observed.[1] Consider using silica gel deactivated with boric acid.[3] For pyridine-containing boronic acids, adding a small amount of a modifier like triethylamine (TEA) or acetic acid to the eluent might improve separation.[2]
Reversed-Phase Chromatography (C18) This can be a good alternative to normal phase, especially for polar boronic acids.[1][8] Common eluents are mixtures of acetonitrile/water or methanol/water.[1][8] Be mindful that evaporation of aqueous fractions can sometimes lead to decomposition, so use lower temperatures or freeze-drying if possible.[1]
Preparative HPLC For difficult separations and to achieve high purity, preparative HPLC can be very effective.[2][10]

Experimental Protocols

Protocol 1: Purification via Acid/Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1-2 M NaOH) to move the boronic acid into the aqueous phase.[6]

  • Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a mineral acid (e.g., 1.5 N HCl) to a pH of approximately 7.[7][11] The boronic acid should precipitate out.

  • Extract the pure boronic acid from the aqueous solution using multiple portions of an organic solvent like ethyl acetate.[7]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.[7]

Protocol 2: Purification by Recrystallization
  • Place the crude boronic acid in a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropyl acetate, hot water, or ethanol) to just dissolve the solid.[9][11]

  • If using a mixed solvent system, dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent (e.g., heptane or hexane) dropwise until the solution becomes persistently cloudy.[11]

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[11]

Protocol 3: Purification via Diethanolamine Adduct Formation
  • Dissolve the crude boronic acid in a suitable solvent (e.g., ether).

  • Add diethanolamine to the solution. The diethanolamine adduct, which is often a crystalline solid, should precipitate.[9]

  • Isolate the crystalline adduct by filtration and wash it with the solvent.

  • To recover the free boronic acid, the adduct can be shaken with a saturated solution of boric acid and then extracted into an organic solvent like ethyl acetate.[1][8]

Visual Guides

experimental_workflow crude Crude Boronic Acid dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid/Base Extraction dissolve->extraction  Impurity Profile  Suggests it recrystallization Recrystallization dissolve->recrystallization  If Solid chromatography Chromatography dissolve->chromatography  If Oily or  Complex Mixture pure_product Pure Boronic Acid extraction->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

logical_relationship start Crude Product Purity Check (NMR/HPLC) is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes acid_base_possible Are impurities non-acidic/basic? is_solid->acid_base_possible No (Oily) recrystallization_ok Purity acceptable? try_recrystallization->recrystallization_ok recrystallization_ok->acid_base_possible No end Pure Product recrystallization_ok->end Yes acid_base_extraction Perform Acid/Base Extraction acid_base_possible->acid_base_extraction Yes chromatography Column Chromatography (Normal or Reversed Phase) acid_base_possible->chromatography No extraction_ok Purity acceptable? acid_base_extraction->extraction_ok extraction_ok->chromatography No extraction_ok->end Yes chromatography->end

Caption: Decision-making flowchart for selecting a suitable purification method.

References

Analytical methods for monitoring reactions involving (6-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring reactions involving (6-Isopropoxypyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring reactions with this compound?

A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. The choice depends on the reaction matrix, desired quantitative accuracy, and available equipment.

Q2: Why is the analysis of boronic acids often challenging?

A2: Boronic acids present unique analytical challenges due to their tendency to undergo dehydration to form cyclic boroxine trimers.[1][2] This equilibrium can complicate chromatographic separation and mass spectral interpretation. They can also be susceptible to protodeboronation (loss of the boronic acid group) under certain reaction conditions, particularly in the presence of strong acids or bases.

Q3: How can I prevent the formation of boroxines during analysis?

A3: Boroxine formation is an equilibrium process. To minimize it during analysis, especially for LC-MS, using a mobile phase containing a Lewis base or a diol that can form a stable ester with the boronic acid is effective. Optimized UPLC-MS methods can also reduce the in-source formation of boroxines and other adducts.[3][4] For GC-MS, derivatization is mandatory to prevent dehydration and improve volatility.[1]

Q4: What is protodeboronation and how can I detect it?

A4: Protodeboronation is the replacement of the C-B(OH)₂ bond with a C-H bond, resulting in the formation of 6-isopropoxypyridine as a byproduct. This can be a significant issue in Suzuki-Miyaura coupling reactions.[5] Monitoring for the appearance of the corresponding 6-isopropoxypyridine byproduct by HPLC, LC-MS, or GC-MS is the most direct way to detect this side reaction.

Q5: Can I use NMR to monitor my reaction in real-time?

A5: Yes, NMR spectroscopy is an excellent quantitative tool for monitoring reaction kinetics without the need for sample workup or deuterated solvents.[6] ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. If other nuclei are present (e.g., ¹⁹F), they can also be used for monitoring.[6] Additionally, ¹¹B NMR can provide specific information about the boron-containing species in the reaction.[7]

Analytical Methodologies & Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile technique for monitoring the consumption of this compound and the formation of the desired product.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Quench a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the detector (typically in the µg/mL range).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • System: HPLC or UPLC system with a PDA/UV detector.

    • Column: A C18 stationary phase is commonly used (e.g., Acquity BEH C18).[3][4]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is often effective.[3][4] The pH of the mobile phase can be critical for achieving good peak shape.[8]

    • Flow Rate: Typically 0.5 - 1.0 mL/min for HPLC.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

    • Quantification: Use an external standard calibration curve for both the starting material and the product for accurate quantification.

Quantitative Data Summary Table:

ParameterTypical ConditionNotes
Column C18, 2.1 x 50 mm, 1.7 µmA shorter column provides faster run times.
Mobile Phase A 10 mM Ammonium Acetate in WaterBuffering helps improve peak shape.
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5-10 minAdjust based on compound polarity.
Flow Rate 0.5 mL/minFor UPLC systems.
Column Temp. 40 °CImproves peak shape and reproducibility.
UV Wavelength 254 nmConfirm optimal wavelength by checking UV spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity, confirming the identity of reactants, products, and byproducts by their mass-to-charge ratio (m/z).

Detailed Experimental Protocol:

  • Sample Preparation: Follow the same procedure as for RP-HPLC. Ensure the final concentration is appropriate for MS detection (often lower than for UV).

  • Instrumentation & Conditions:

    • LC System: Use the same or similar LC conditions as described for HPLC. Mobile phases should be MS-compatible (e.g., using formic acid or ammonium acetate instead of non-volatile phosphates).[9]

    • Mass Spectrometer: Electrospray Ionization (ESI) is a common technique.[1]

    • Ionization Mode: Both positive and negative ion modes should be evaluated. In negative mode, the [M-H]⁻ ion is often observed.[4] In positive mode, [M+H]⁺ is expected.

    • Data Acquisition: Scan mode can be used to identify all ions, while Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific masses.

Expected Molecular Ions:

CompoundFormulaExact MassExpected Ion (ESI+)Expected Ion (ESI-)
This compoundC₉H₁₄BNO₃195.10196.11 [M+H]⁺194.09 [M-H]⁻
Boroxine TrimerC₂₇H₃₆B₃N₃O₆527.31528.32 [M+H]⁺-
6-Isopropoxypyridine (Protodeboronation)C₈H₁₁NO137.08138.09 [M+H]⁺-

Troubleshooting Guides

HPLC Analysis Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with free silanols on the column. - pH of the mobile phase is close to the pKa of the analyte.- Add a mobile phase modifier like triethylamine (TEA). - Use a column with end-capping or a different stationary phase. - Adjust the mobile phase pH away from the analyte's pKa.[10]
Poor Peak Shape (Broadening) - On-column degradation. - Equilibrium between boronic acid and boroxine trimer.- Lower the column temperature. - Optimize mobile phase to favor one form (e.g., by adjusting pH or adding a complexing agent).
Inconsistent Retention Times - Fluctuations in mobile phase composition or temperature. - Column degradation.- Ensure proper mobile phase mixing and use a column thermostat. - Flush the column or replace it if performance degrades.
No Peak Detected - Analyte concentration is below the limit of detection (LOD). - Analyte is not retained on the column.- Concentrate the sample or use a more sensitive detector (e.g., MS). - Modify the mobile phase to be weaker (less organic solvent) or use a more retentive column.[11]
Mass Spectrometry Analysis Issues
IssuePotential Cause(s)Recommended Solution(s)
Complex/Unidentifiable Spectra - In-source formation of boroxines, dimers, or solvent adducts.[3][4]- Optimize MS source parameters (e.g., temperatures, voltages). - Modify the mobile phase to suppress adduct formation.
Low Signal Intensity - Poor ionization efficiency in the chosen mode. - Analyte degradation in the source.- Switch between positive and negative ionization modes. - Adjust mobile phase pH or add modifiers to promote ionization. - Use a softer ionization technique if available.
Signal Suppression - High concentrations of salts or other non-volatile components from the reaction matrix.- Ensure proper sample dilution and cleanup. - Use a desalting step or divert the flow during the elution of salts.

Visualized Workflows

Caption: General workflow for monitoring a chemical reaction.

Caption: Troubleshooting guide for common HPLC peak shape issues.

G

Caption: Key equilibria of boronic acids in solution.

References

Validation & Comparative

A Comparative Analysis of (6-Isopropoxypyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boronic Acid for Your Synthesis

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid reagent is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this powerful transformation. This guide provides a comparative study of (6-Isopropoxypyridin-3-yl)boronic acid against other commonly employed boronic acids, namely (6-methoxypyridin-3-yl)boronic acid, pyridine-3-boronic acid, and phenylboronic acid. By presenting available experimental data, this document aims to offer an objective resource for researchers to make informed decisions in their synthetic endeavors.

Performance in Suzuki-Miyaura Cross-Coupling

The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The electron-donating or -withdrawing nature of substituents on the aromatic ring, as well as the position of the boronic acid group, can impact the transmetalation step of the catalytic cycle. Pyridine-based boronic acids, in particular, can exhibit unique reactivity due to the presence of the nitrogen atom, which can coordinate to the palladium catalyst.

The following table summarizes the performance of this compound and its counterparts in Suzuki-Miyaura coupling reactions with various aryl bromides, based on data extracted from scientific literature. It is important to note that the reaction conditions are not identical across all entries, and thus the data serves as a comparative reference rather than a direct head-to-head competition under a single set of conditions.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
This compound4-BromoacetophenonePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10085[1]
This compound2-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O9078[1]
(6-Methoxypyridin-3-yl)boronic acid4-BromoanisolePd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O10092
(6-Methoxypyridin-3-yl)boronic acid3-BromopyridinePd(dppf)Cl₂ (5)Cs₂CO₃DMF11088
Pyridine-3-boronic acid4-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10095
Pyridine-3-boronic acid1-Bromo-4-nitrobenzenePd₂(dba)₃ (1) / XPhos (2)K₂CO₃Dioxane10091
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄ (2)Na₂CO₃Toluene/H₂O10094[2]
Phenylboronic acid1-Bromo-3,5-dimethylbenzenePd(OAc)₂ (1) / P(Cy)₃ (2)K₃PO₄Toluene10098

Disclaimer: The data presented in this table is collated from various sources and the reaction conditions are not standardized. Direct comparison of yields should be made with caution.

From the available data, this compound demonstrates good to high yields in Suzuki-Miyaura coupling with both electron-withdrawing and heteroaromatic aryl bromides. Its performance appears comparable to other alkoxy-substituted pyridylboronic acids and standard phenylboronic acid under similar conditions. The presence of the isopropoxy group, an electron-donating substituent, can facilitate the oxidative addition step and generally leads to efficient coupling.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these reagents in the laboratory. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions involving pyridyl and phenyl boronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

A mixture of the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a reaction vessel. A degassed solvent system, such as a mixture of dioxane and water (4:1, 5 mL), is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a designated time, with the progress of the reaction monitored by an appropriate analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[1]

Standard Protocol for Suzuki-Miyaura Coupling with Phenylboronic Acid

In a round-bottom flask, the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv) are combined. A degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), is added. The mixture is heated to reflux under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over a drying agent (e.g., MgSO₄), and concentrated in vacuo. The residue is then purified by flash chromatography to yield the pure biaryl product.[2]

Visualizing the Chemistry: Diagrams and Workflows

To further aid in the understanding of the processes discussed, the following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental procedures.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product reactant_RX R-X reactant_Boronic R'-B(OR)₂ reactant_Boronic->Transmetalation Base Base Base->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Boronic_Acid_Comparison Structural Comparison of Boronic Acids cluster_pyridyl Pyridyl Boronic Acids cluster_phenyl Phenyl Boronic Acid Isopropoxy This compound O-iPr N Methoxy (6-Methoxypyridin-3-yl)boronic acid OMe N Unsubstituted_pyridyl Pyridine-3-boronic acid H N Phenyl Phenylboronic acid H C-H

References

A Comparative Guide to Spectroscopic Techniques for Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a critical checkpoint. Spectroscopic techniques are the cornerstone of this process, providing detailed insights into the atomic and molecular composition of a substance.[1] This guide offers a comparative overview of four principal spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to assist researchers in selecting the appropriate tools for structural elucidation.

The process of determining a chemical structure often involves a combination of these techniques, as each provides a unique piece of the molecular puzzle.[2][3] By integrating data from multiple spectroscopic sources, scientists can build a comprehensive and confident picture of the product's identity, purity, and stereochemistry.

Comparison of Spectroscopic Characterization Techniques

The selection of a spectroscopic method is dictated by the specific information required, the nature of the sample, and the stage of the research. While NMR and MS provide detailed skeletal and molecular weight information, IR and UV-Vis are excellent for identifying functional groups and conjugated systems, respectively.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) SpectroscopyUltraviolet-Visible (UV-Vis) Spectroscopy
Principle Exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C) in a magnetic field to probe their chemical environment.[4]Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[5]Measures the absorption of infrared radiation by molecules, which induces vibrations in chemical bonds.[6]Measures the absorption of ultraviolet and visible light, which causes electronic transitions in molecules with chromophores.[7][8]
Information Obtained Detailed atom-level data on molecular structure, including connectivity (through-bond correlations) and spatial proximity (through-space correlations), stereochemistry, and conformation.[9][10][11]Precise molecular weight, molecular formula (with high resolution), and structural information from fragmentation patterns.[12][13][14]Presence or absence of specific functional groups (e.g., -OH, C=O, -NH₂). The "fingerprint region" is unique to each compound.[15][16][17]Information about the presence of conjugated π-electron systems, aromatic rings, and other chromophores.[3]
Strengths - Unrivaled for detailed 3D structure and stereochemistry.[11]- Non-destructive analysis.[18]- Provides quantitative data.[9][19]- Applicable to samples in solution.[20]- Extremely high sensitivity (attomole to nanomole range).[12][14]- High mass accuracy for formula determination.[12]- Can be coupled with separation techniques (GC, LC/UPLC).[12]- Fast and relatively simple to operate.- Excellent for identifying key functional groups.[21]- Applicable to solid, liquid, and gas samples.[22]- High sensitivity for absorbing compounds.[9]- Excellent for quantitative analysis (Beer-Lambert Law).[7][23]- Relatively inexpensive and fast.[23]
Limitations - Relatively low sensitivity compared to MS.- Requires higher sample concentrations (mg scale).- Can be complex to interpret spectra of large molecules.- Requires deuterated solvents, which can be costly.- Destructive technique.- Fragmentation can be complex and may require expertise to interpret.- Ionization efficiency can vary significantly between compounds.- Provides limited information on the overall molecular skeleton.- The fingerprint region (<1500 cm⁻¹) can be complex and difficult to interpret.[16]- Provides limited structural information.- Only applicable to compounds with a chromophore that absorbs in the UV-Vis range.[23]
Sample Requirements Typically 5-25 mg for ¹H NMR, more for ¹³C NMR, dissolved in 0.5-0.7 mL of a suitable deuterated solvent. The sample must be free of particulate matter.Varies widely from femtomoles to picomoles. Sample preparation is critical and depends on the analyte and ionization method.[24][25]Minimal sample required (1-2 mg for solids). Solids can be prepared as KBr pellets or Nujol mulls. Liquids can be run neat.[22][26]Requires a dilute solution in a UV-transparent solvent. Concentration is typically in the micromolar (µM) range.[23]

Experimental Protocols

Detailed and consistent experimental execution is paramount for obtaining high-quality, reproducible spectroscopic data. Below is a representative protocol for acquiring a standard one-dimensional proton (¹H) NMR spectrum.

This protocol outlines the standard procedure for preparing and analyzing a small organic molecule using a modern NMR spectrometer.

  • Sample Preparation: a. Weigh approximately 5-25 mg of the purified product directly into a clean, dry vial. b. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent is critical and should dissolve the compound without reacting with it.[27] c. Gently vortex or sonicate the vial to ensure the sample is fully dissolved. d. Filter the solution through a pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm). f. Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field. c. "Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, which results in sharp, well-resolved peaks. This can be done manually or automatically. d. Set the appropriate acquisition parameters for a standard ¹H experiment. This includes setting the spectral width, acquisition time, relaxation delay, and number of scans. For routine samples, a single scan may be sufficient. e. Acquire the Free Induction Decay (FID) data.

  • Data Processing and Analysis: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift value (e.g., CHCl₃ in CDCl₃ at 7.26 ppm). d. Integrate the peaks to determine the relative number of protons corresponding to each signal.[27] e. Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants (J-values) to deduce the structure of the molecule.

Visualization of the Structural Elucidation Workflow

Confirming a molecular structure is a systematic process that integrates data from multiple analyses. The following workflow diagram illustrates a logical sequence for utilizing the spectroscopic techniques discussed.

G cluster_0 Initial Analysis & Hypothesis Generation cluster_1 Detailed Structural Confirmation synthesis Synthesized Product (Unknown Structure) ms Mass Spectrometry (MS) synthesis->ms Determine Molecular Weight ir Infrared (IR) Spectroscopy synthesis->ir Identify Functional Groups uv UV-Vis Spectroscopy (If Applicable) synthesis->uv Check for Conjugation hypothesis Proposed Structure(s) & Molecular Formula ms->hypothesis ir->hypothesis uv->hypothesis nmr_1d 1D NMR (¹H, ¹³C) hypothesis->nmr_1d Confirm/Refine Hypothesis nmr_2d 2D NMR (COSY, HSQC, HMBC) (If Structure is Complex) nmr_1d->nmr_2d Resolve Ambiguities final_structure Confirmed Product Structure nmr_1d->final_structure nmr_2d->final_structure

Caption: Workflow for Spectroscopic Product Structure Confirmation.

References

Reactivity Showdown: (6-Isopropoxypyridin-3-yl)boronic Acid vs. Its Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between using a boronic acid or its corresponding ester is a critical decision that can significantly impact the efficiency, yield, and stability of synthetic routes. This guide provides a comparative assessment of the reactivity of (6-Isopropoxypyridin-3-yl)boronic acid and its common boronate esters, supported by established chemical principles and a representative experimental protocol for their application in Suzuki-Miyaura cross-coupling reactions.

The core difference between boronic acids and their boronate esters lies in a fundamental trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive in common cross-coupling reactions, which can lead to faster reaction times.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1] However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions.[1][2]

Conversely, boronate esters, such as the widely used pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability makes them well-suited for multi-step syntheses. The trade-off for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.

Performance Comparison: this compound vs. Pinacol Ester

FeatureThis compoundThis compound Pinacol Ester
Reactivity HigherLower (often requires in situ hydrolysis)
Reaction Time Generally shorterGenerally longer
Stability (Shelf-life) Lower (prone to decomposition)Higher (often a stable, crystalline solid)
Handling Can be challenging due to moisture sensitivityEasier to handle and purify
Typical Use Case Rapid, small-scale synthesesMulti-step syntheses, library synthesis

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound or its pinacol ester

  • Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq) or the corresponding pinacol ester (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 4-18 hours. Note: Reactions with the boronic acid are expected to proceed faster.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Role in Drug Discovery

This compound and its derivatives are valuable building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The pyridine moiety can interact with key residues in the ATP-binding pocket of kinases.

G Generic Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A activates Kinase_B Kinase B (e.g., AKT) Kinase_A->Kinase_B activates Downstream Downstream Effectors Kinase_B->Downstream activates Transcription Gene Transcription Downstream->Transcription regulates Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival Inhibitor (6-Isopropoxypyridin-3-yl) -based Inhibitor Inhibitor->Kinase_B inhibits Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: A generic kinase signaling pathway inhibited by a pyridinyl-based drug.

The workflow for utilizing boronic acids in drug discovery highlights their importance from initial synthesis to the development of new chemical entities.

G Boronic Acids in Drug Discovery Workflow Start Carboxylic Acid Starting Material Borylation Decarboxylative Borylation (Synthesis of Boronic Acid/Ester) Start->Borylation Coupling Suzuki-Miyaura Cross-Coupling Borylation->Coupling Library Compound Library Synthesis Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow for the use of boronic acids in a drug discovery program.

References

Navigating the Suzuki Coupling Landscape: A Guide to Alternatives for (6-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of complex biaryl structures prevalent in pharmaceuticals. The choice of the organoboron reagent is critical to the success of this reaction. While (6-Isopropoxypyridin-3-yl)boronic acid is a valuable building block, its inherent instability can present challenges in terms of storage, handling, and reaction reproducibility. This guide provides a comparative analysis of viable alternatives, namely its corresponding pinacol ester and potassium trifluoroborate salt, offering researchers the data and protocols needed to select the optimal reagent for their synthetic endeavors.

The Challenge with Boronic Acids

Boronic acids, while widely used, are susceptible to decomposition pathways such as dehydration to form cyclic trimeric anhydrides (boroxines) and protodeboronation.[1][2] This instability can complicate reaction stoichiometry and lead to diminished yields, especially in multi-step syntheses or when precise control over reaction conditions is paramount.[1][3]

Alternative Reagents: A Comparative Overview

To circumvent the limitations of boronic acids, more stable derivatives have been developed. The two most prominent alternatives for this compound are its pinacol ester and its potassium trifluoroborate salt.

  • This compound pinacol ester: Boronic esters, particularly pinacol esters, offer a significant improvement in stability over their corresponding boronic acids.[4][5] They are generally less prone to decomposition and can be more easily purified and handled.[5] However, they can be susceptible to hydrolysis.[1][5]

  • Potassium (6-isopropoxypyridin-3-yl)trifluoroborate: Organotrifluoroborates have emerged as exceptionally stable and user-friendly alternatives.[1][2] These crystalline solids are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature.[1][2] Their enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects it from common degradation pathways.[2]

The following table summarizes the key characteristics of these organoboron reagents.

FeatureBoronic AcidsBoronic Esters (Pinacol)Potassium Trifluoroborates
Stability Prone to dehydration (boroxine formation) and protodeboronation[1][4]More stable than boronic acids, but can be susceptible to hydrolysis[1][5]Highly stable crystalline solids, resistant to air and moisture[1][2][4]
Handling Can be difficult to purify and may have uncertain stoichiometryGenerally easier to handle and purify than boronic acids[5]Free-flowing, easy to handle solids[1][2]
Reactivity Standard reagent in Suzuki coupling[6]Good reactivity in Suzuki coupling[4]Often show superior performance, with higher yields and faster reaction times[1]
Storage Requires careful storage, often at low temperatures[7]Can be stored for extended periods under inert atmosphereCan be stored indefinitely at room temperature[1][4]

Performance in Suzuki-Miyaura Cross-Coupling

Boron Reagent TypeCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Yield (%)
Arylboronic acidAryl halidePd(PPh₃)₄, Pd(dppf)Cl₂[8][9]K₂CO₃, Cs₂CO₃[8][9]Toluene, Dioxane, THF/H₂O[8][9]Good to Excellent
Arylboronic acid pinacol esterAryl halidePd(OAc)₂/PCy₃, Pd₂(dba)₃/P(t-Bu)₃[6]K₃PO₄, KF[6]Toluene, DMFGood to Excellent
Potassium aryltrifluoroborateAryl halidePdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂/RuPhos[7][10]Cs₂CO₃, K₂CO₃[7][10]THF/H₂O, Toluene/H₂O[10]Good to Excellent

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • In a reaction vessel, combine the aryl halide (1.0 eq.), the organoboron reagent (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).[8][9]

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).[9]

  • Add the degassed solvent(s) (e.g., toluene, dioxane, or a mixture with water).[8][9]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water, and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Potassium Organotrifluoroborates from Boronic Acids

This procedure allows for the conversion of a boronic acid to its more stable trifluoroborate salt.[1]

  • Dissolve the boronic acid (1.0 eq.) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq.) to the stirring methanolic solution.

  • A white precipitate of the potassium organotrifluoroborate typically forms immediately.

  • Stir the mixture for a short period (e.g., 10-15 minutes).

  • Collect the precipitate by filtration, wash with cold methanol and/or diethyl ether, and dry under vacuum.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate boron reagent.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OH)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2 Ar-X Ar-X R-B(OH)2 + Base R-B(OH)2 + Base R-B(OH)2 + Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow start Start: Need for (6-Isopropoxypyridin-3-yl) moiety q1 Is long-term storage or benchtop stability critical? start->q1 a1_yes Use Potassium Trifluoroborate q1->a1_yes Yes a1_no Consider Boronic Acid or Pinacol Ester q1->a1_no No q2 Are you performing a multi-step synthesis requiring robust protection? a1_no->q2 a2_yes Potassium Trifluoroborate or Pinacol Ester is preferred q2->a2_yes Yes a2_no Is immediate use and cost-effectiveness a priority? q2->a2_no No a3_yes Use Boronic Acid (if freshly prepared/purified) a2_no->a3_yes Yes a3_no Use Pinacol Ester for a balance of stability and reactivity a2_no->a3_no No

References

A Comparative Guide to Structural Validation of Reaction Products: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. X-ray crystallography has long been considered the gold standard for providing precise atomic coordinates. However, alternative and complementary techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer distinct advantages in specific scenarios. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for structural validation of reaction products.

Performance Comparison at a Glance

The choice between X-ray crystallography, NMR, and Mass Spectrometry for structural validation depends on several factors, including the nature of the sample, the desired level of detail, and the experimental constraints. The following table summarizes the key performance metrics of each technique for the analysis of small molecules.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Crystalline SolidSolution or Solid-StateGas Phase (from solid or liquid)
Resolution Atomic (<1 Å)Atomic-level connectivity, lower for 3D structureHigh mass accuracy, indirect structural information
Sample Amount Micrograms to milligrams[1]Milligrams[2]Picomoles to femtomoles[3]
Experiment Time Hours to days (including crystal growth)Minutes to hoursMinutes
Structural Information Absolute 3D structure, stereochemistry, bond lengths/anglesConnectivity, relative stereochemistry, dynamic information[4]Molecular weight, elemental composition, fragmentation pattern[5]
Key Advantage Unambiguous determination of absolute configuration[6]Provides information on dynamics in solution[4]High sensitivity and speed, suitable for complex mixtures[7]
Key Limitation Requires a high-quality single crystal[4]Can be complex for large or poorly soluble molecules[4]Indirect structural information, isomers can be challenging to distinguish

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the key techniques discussed.

X-ray Crystallography of a Small Molecule
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the reaction product with dimensions typically greater than 0.1 mm.[8] This is usually achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often requires screening of various options.[9]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant to prevent damage during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of spots.[8] The crystal is rotated to collect a complete dataset of these diffraction intensities.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are determined, often using direct methods for small molecules. This leads to an initial electron density map.

  • Model Building and Validation: An atomic model is built into the electron density map. The model is then refined to improve the fit between the calculated and observed diffraction data. The final structure is validated using various crystallographic statistics.

NMR Spectroscopy for a Reaction Product
  • Sample Preparation: Dissolve approximately 1-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to avoid interfering signals.[2]

  • Data Acquisition: The sample is placed in an NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed. These experiments provide information about the chemical environment of the nuclei and their connectivity.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., TMS).

  • Spectral Analysis and Structure Elucidation: The chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra are analyzed to determine the connectivity of atoms within the molecule. This information is pieced together to deduce the final structure.

Mass Spectrometry for Structural Validation
  • Sample Preparation: The sample can be a solid or in solution. For techniques like Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent at a low concentration.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include ESI and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Orbitrap).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The high-resolution mass spectrum provides the accurate mass of the molecular ion, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion and obtain structural information from the fragmentation pattern.[5]

Visualizing the Workflow

Understanding the experimental and logical flow of these techniques is essential for their effective application.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination ReactionProduct Reaction Product Purification Purification ReactionProduct->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Model Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final 3D Structure Validation->FinalStructure

Caption: Experimental workflow for X-ray crystallography.

decision_workflow Start Need Structural Validation? Crystal Single Crystal Available? Start->Crystal AbsoluteConfig Absolute Configuration Needed? Crystal->AbsoluteConfig Yes Dynamics Solution Dynamics Important? Crystal->Dynamics No Xray X-ray Crystallography AbsoluteConfig->Xray Yes NMR NMR Spectroscopy AbsoluteConfig->NMR No ComplexMixture Complex Mixture? Dynamics->ComplexMixture No Dynamics->NMR Yes HighSensitivity High Sensitivity Needed? ComplexMixture->HighSensitivity No MS Mass Spectrometry ComplexMixture->MS Yes HighSensitivity->MS Yes NMR_MS NMR & MS HighSensitivity->NMR_MS No

Caption: Decision tree for selecting a structural validation method.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of (6-Isopropoxypyridin-3-yl)boronic Acid for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of boronic acid is critical to the success of these couplings. This guide provides a comparative analysis of the performance of (6-Isopropoxypyridin-3-yl)boronic acid against other pyridylboronic acid alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Performance Comparison of Pyridylboronic Acids

The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the pyridine ring and the nature of other substituents. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to the side reactions that can plague their 2-pyridyl counterparts, a phenomenon often referred to as the "2-pyridyl problem" which can lead to catalyst inhibition and lower yields.[1]

The subject of this guide, this compound, is a 3-pyridylboronic acid derivative. The isopropoxy group at the 6-position is an electron-donating group, which is generally considered beneficial for the Suzuki-Miyaura reaction as it can enhance the nucleophilicity of the boronic acid and facilitate the transmetalation step.[2]

Below is a comparative summary of the performance of various pyridylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides.

Table 1: Performance of this compound in Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-chloropyridinePd(OAc)₂ / XPhosK₃PO₄Dioxane10012>95[3]
2-ChloropyrazinePd(OAc)₂ / SPhosK₃PO₄Dioxane10012>95[3]
4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O808Good[1]

Table 2: Comparative Performance of Alternative Pyridylboronic Acids

Boronic AcidAryl HalideCatalyst SystemBaseSolventYield (%)Reference
3-Pyridylboronic acid2-Amino-5-chloropyridinePd(OAc)₂ / XPhosK₃PO₄Dioxane85[3]
4-Pyridylboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂OModest[4][5]
2-Pyridylboronic acid4-BromoanisolePd₂(dba)₃ / P(tBu)₃Cs₂CO₃DioxaneModest[1]
2-Chloro-3-pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OGood[1]
2-Methoxy-5-pyridylboronic acid2-Amino-3-bromopyridinePd(PPh₃)₂Cl₂Na₂CO₃Dioxane88[6]
4-Cyanophenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O35[5]
4-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O66[5]

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility and for conducting kinetic studies. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for kinetic analysis.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane)

  • Degassed water

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent (e.g., 5 mL of dioxane) and degassed water (0.5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or ¹H NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, providing a visual representation of the key steps involved.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Product_out Ar-Ar' RedElim->Product_out ArX_in Ar-X ArX_in->OxAdd Ar_prime_B_in Ar'-B(OR)₂ Ar_prime_B_in->Transmetal Base_in Base Base_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery. Its performance in Suzuki-Miyaura coupling is expected to be robust, benefiting from the stability of the 3-pyridyl scaffold and the electron-donating nature of the isopropoxy substituent. By understanding the comparative reactivity of different pyridylboronic acids and utilizing optimized experimental protocols, researchers can effectively incorporate this and similar reagents into their synthetic workflows to accelerate the development of new therapeutic agents.

References

A Head-to-Head Comparison of Ligands for Suzuki-Miyaura Reactions of (6-Isopropoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand is critical to the success of these transformations, particularly when employing heteroaromatic substrates such as (6-isopropoxypyridin-3-yl)boronic acid. This guide provides an objective comparison of the performance of various ligands in Suzuki-Miyaura reactions involving this and structurally similar boronic acids, supported by experimental data to aid in catalyst selection and methods development.

Performance Comparison of Ligands

The selection of an appropriate ligand is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald and Fu laboratories, have demonstrated superior performance in couplings involving heteroarylboronic acids. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

While a direct head-to-head comparison of a wide array of ligands for this compound under identical conditions is not extensively documented in a single source, the following table summarizes the performance of commonly used ligands in reactions with structurally analogous (6-alkoxypyridin-3-yl)boronic acids and other challenging heteroarylboronic acids. This data provides valuable insights into the expected performance of these ligands for the target reaction.

Ligand/PrecatalystAryl Halide PartnerPd SourceBaseSolventTemp. (°C)Yield (%)
SPhos 2-ChloropyridinePd(OAc)₂K₃PO₄1,4-Dioxane/H₂O10090
XPhos 3-BromoquinolinePd₂(dba)₃K₃PO₄n-Butanol100High
RuPhos 4-ChlorotoluenePd-G3-RuPhosK₃PO₄1,4-Dioxane10095
Pd(PPh₃)₄ 3-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80Good
(A-taphos)₂PdCl₂ 2-Bromo-1H-imidazo[4,5-b]pyrazine(A-taphos)₂PdCl₂CsFDME/H₂O100Excellent
dppf Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane65-1005-89

Note: The yields presented are drawn from various sources with different reaction conditions and substrates. This table should be used as a qualitative guide for ligand selection, with the understanding that optimization is often necessary for specific substrate combinations.

Experimental Protocols

Below are detailed experimental methodologies for Suzuki-Miyaura coupling reactions of this compound with a representative aryl halide using two highly effective ligand systems.

Protocol 1: Suzuki-Miyaura Coupling using SPhos Pd G3 Precatalyst

This protocol utilizes a third-generation Buchwald precatalyst for robust and reproducible results.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 2-bromo-5-fluoropyridine) (1.0 equiv)

  • SPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the aryl halide, SPhos Pd G3 precatalyst, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture at 80-110 °C for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using XPhos with Pd(OAc)₂

This protocol employs a widely used and highly effective Buchwald ligand with a common palladium source.

Materials:

  • This compound (1.5 equiv)

  • Aryl Halide (e.g., 4-chloroanisole) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water (degassed)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and XPhos to a dry reaction vessel.

  • Add toluene and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add the aryl halide, this compound, and potassium carbonate.

  • Add degassed water to the reaction mixture.

  • Heat the reaction to 100-120 °C and stir vigorously for 4-24 hours, monitoring by an appropriate analytical method.

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product via flash chromatography.

Visualizing the Process

To further elucidate the reaction mechanism and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow cluster_0 Initial Assessment cluster_1 Ligand Screening cluster_2 Optimization A Define Substrates: This compound + Aryl Halide B Review Literature for Similar Heteroaryl Couplings A->B C Select Candidate Ligands: - Buchwald type (SPhos, XPhos) - Other phosphines (e.g., PPh3) - N-Heterocyclic Carbenes (NHCs) B->C D Perform Small-Scale Screening Reactions C->D E Analyze Yield and Purity (LC-MS, NMR) D->E F Select Best Performing Ligand(s) E->F G Optimize Reaction Conditions: - Base - Solvent - Temperature - Catalyst Loading F->G H Scale-Up Reaction G->H

Caption: A logical workflow for ligand selection in Suzuki-Miyaura coupling reactions.

Cross-reactivity analysis of (6-Isopropoxypyridin-3-yl)boronic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for analyzing the cross-reactivity of (6-Isopropoxypyridin-3-yl)boronic acid and other boronic acid derivatives in complex biological samples. Understanding the off-target interactions of these versatile compounds is critical for the development of selective probes and safe therapeutics. Boronic acids are widely used in organic synthesis and medicinal chemistry, with several boronic acid-based drugs approved for clinical use.[1][2][3] However, their reactivity, particularly the formation of covalent bonds with proteins, can lead to off-target effects.[1][4][5] This guide outlines key experimental approaches for assessing cross-reactivity and presents data in a clear, comparative format.

Comparative Cross-Reactivity Data

Due to the limited publicly available cross-reactivity data for this compound, the following table presents a hypothetical comparison with two well-characterized boronic acids: Phenylboronic acid, a common building block in Suzuki-Miyaura coupling reactions,[6][7] and Bortezomib, a proteasome inhibitor drug known for its off-target effects.[4][5][8][9] This table illustrates how quantitative data on cross-reactivity would be presented.

CompoundPrimary Target(s)Known Off-Targets (Examples)Binding Affinity (Primary Target)Off-Target Binding Affinity (Example)Number of Identified Off-Targets (Proteomic Screen)
This compound Hypothetical Target XData not availableKd = X nMData not availableData not available
Phenylboronic acid Not applicable (used as a synthetic reagent)Serine proteases, cis-diol containing proteinsNot applicableKi = 1-100 µM (various)>50
Bortezomib 26S Proteasome (β5 subunit)Cathepsin G, HtrA2/Omi, other serine hydrolases[4][5]Ki = 0.6 nMKi = 50-500 nM (various)>20

Experimental Protocols for Cross-Reactivity Analysis

Accurate assessment of cross-reactivity is crucial. The following are detailed protocols for two common and powerful techniques used to identify and quantify the off-target binding of small molecules like boronic acids.

Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This method is used to identify proteins that bind to a small molecule of interest within a complex mixture, such as a cell lysate.[10][11][12][13]

Methodology:

  • Immobilization of the Bait Molecule:

    • Synthesize a derivative of this compound containing a linker suitable for conjugation to a solid support (e.g., agarose or magnetic beads).

    • Covalently attach the linker-modified boronic acid to the activated beads.

    • Prepare a control set of beads with no immobilized compound or with an inactive analogue to distinguish non-specific binders.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a human cancer cell line) under standard conditions.

    • Harvest the cells and lyse them in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the boronic acid-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

  • Data Analysis:

    • Compare the proteins identified from the boronic acid-conjugated beads with those from the control beads.

    • Proteins significantly enriched in the experimental sample are considered potential binding partners.

Competitive Binding Assay for Target Validation and Selectivity

This assay is used to quantify the binding affinity of a compound to a specific protein and to assess its selectivity against other proteins.[14][15][16]

Methodology:

  • Reagents and Instrumentation:

    • Purified target protein(s) and potential off-target proteins.

    • A fluorescently labeled probe that is known to bind to the active site of the protein(s) of interest.

    • This compound and other test compounds.

    • A microplate reader capable of measuring fluorescence polarization or a similar binding-sensitive signal.

  • Assay Procedure:

    • Prepare a series of dilutions of the this compound and control compounds.

    • In a microplate, add the purified protein, the fluorescent probe at a fixed concentration, and the varying concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well. The displacement of the fluorescent probe by the test compound will result in a decrease in polarization.

    • Plot the fluorescence polarization signal against the logarithm of the test compound concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

    • Compare the Ki values for the primary target and potential off-targets to determine the selectivity of the compound.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for representing complex experimental procedures and biological interactions. The following diagrams were generated using the Graphviz DOT language.

cluster_Preparation Sample Preparation cluster_Binding Binding & Washing cluster_Analysis Analysis Lysate Complex Biological Mixture (e.g., Cell Lysate) Incubation Incubation Lysate->Incubation Beads Immobilized Boronic Acid Probe (on beads) Beads->Incubation Washing Washing Steps Incubation->Washing Elution Elution of Bound Proteins Washing->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Protein ID LCMS->Data cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Inhibition Inhibition Protein Target Protein Ubiquitin Ubiquitin (Polyubiquitination) Protein->Ubiquitin E1, E2, E3 Ligases Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation BoronicAcid (6-Isopropoxypyridin-3-yl) boronic acid BoronicAcid->Proteasome On-Target Inhibition OffTarget Off-Target Serine Protease (e.g., Cathepsin G) BoronicAcid->OffTarget Off-Target Inhibition (Cross-Reactivity)

References

Safety Operating Guide

Proper Disposal of (6-Isopropoxypyridin-3-yl)boronic acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is paramount for ensuring a safe laboratory environment and protecting the environment. This guide provides essential safety and logistical information for the proper disposal of (6-Isopropoxypyridin-3-yl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards. This compound, like other boronic acid derivatives, must be handled as hazardous waste and should not be disposed of in regular trash or down the drain.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.
Respiratory Use a respirator when dusts are generated.

This data is compiled from general safety guidelines for handling boronic acid derivatives.[1][3]

Hazard Information

This compound and similar boronic acid compounds are classified with the following hazards:

Hazard ClassificationStatement
Skin Corrosion/Irritation Causes skin irritation.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity May cause respiratory irritation.[3][4][5]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Plastic containers are often preferred for storing chemical waste.[6]

  • Labeling : All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.

  • For bulk amounts of the solid chemical, it should be transferred carefully into a labeled hazardous waste container.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Do not mix incompatible wastes. For instance, store acids and bases separately.[7]

4. Decontamination of Empty Containers:

  • An empty container that held this compound must be decontaminated before disposal as regular trash.

  • Triple Rinse : The container should be triple-rinsed with a solvent capable of removing the residue.[8] The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[8]

  • Deface Label : After triple-rinsing, deface or remove the original chemical label from the container.[8]

  • Final Disposal : The cleaned and defaced container can then be disposed of as regular trash or recycled according to your institution's policies.[8]

5. Spill Management:

  • Evacuate : Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Contain : For solid spills, sweep up the material and place it into a suitable, sealed container for disposal.[4] Avoid generating dust.[3]

  • Clean : After the bulk of the spill has been removed, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

  • Keep waste containers closed except when adding or removing waste.[6][8]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EH&S) department to arrange for collection.[6]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_processing Processing & Storage cluster_disposal Final Disposal A Wear Appropriate PPE C This compound (Solid or Liquid Form) A->C B Work in a Fume Hood B->C D Solid Waste Container (Contaminated PPE, etc.) C->D Solid E Liquid Waste Container (Solutions, Rinsate) C->E Liquid F Empty Chemical Container C->F Empty G Label as 'Hazardous Waste' with Chemical Name D->G E->G H Triple Rinse with Solvent F->H K Store in Satellite Accumulation Area G->K I Collect Rinsate into Liquid Waste H->I J Deface Label & Dispose as Regular Trash H->J L Contact EH&S for Pickup K->L

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.